molecular formula C8H8ClNO2 B13980729 5-Chloro-2-hydroxy-N-methylbenzamide

5-Chloro-2-hydroxy-N-methylbenzamide

Cat. No.: B13980729
M. Wt: 185.61 g/mol
InChI Key: GMFBXDUNANTIIL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol (estimated), this benzamide derivative serves as a valuable intermediate or scaffold for the synthesis of more complex bioactive molecules. Its structure, featuring both chloro and hydroxy substituents on the aromatic ring, along with an N-methylamide group, makes it a versatile building block. This compound is of particular value in antiprotozoal drug discovery research. Structurally related N-benzoyl-2-hydroxybenzamides have demonstrated promising activity against a range of parasitic protozoa, including Plasmodium falciparum (a causative agent of malaria), Leishmania donovani , and Trypanosoma brucei rhodesiense . The core benzamide scaffold is often investigated for its potential to target essential parasite pathways, such as the hemozoin detoxification process in P. falciparum . Researchers utilize this and similar compounds to explore structure-activity relationships (SAR), aiming to develop new therapeutic agents with improved potency and metabolic stability against neglected tropical diseases. WARNING: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use. All information presented is for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8ClNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)

InChI Key

GMFBXDUNANTIIL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide , a pharmacophore often utilized as a scaffold in the development of anthelmintics (e.g., Niclosamide analogs), antipsychotics, and kinase inhibitors.[1][2]

The following protocols prioritize chemical fidelity, scalability, and purity, distinguishing between a robust Industrial Standard Route (Ester Aminolysis) and a High-Precision Laboratory Route (Carsalam Intermediate) to avoid common regioselectivity issues associated with the phenolic hydroxyl group.

Retrosynthetic Analysis & Strategy

The target molecule contains three functional features: a benzamide core, a phenolic hydroxyl at the ortho position, and a chlorine atom at the meta position relative to the phenol.[1][2]

Strategic Disconnection: The primary disconnection is at the amide bond (


).
  • Precursor A: 5-Chlorosalicylic acid (commercially available or synthesized via chlorination of salicylic acid).[1][3]

  • Precursor B: Methylamine (

    
    ).
    

Chemo-selectivity Challenge: Direct amidation using standard acid chloride methods (e.g.,


) is risky due to the free phenolic hydroxyl.[1] This can lead to:
  • O-acylation: Formation of esters instead of amides.[1][2]

  • Polymerization: Self-condensation of the activated species.[1]

Therefore, this guide presents two controlled pathways that circumvent these issues.

Pathway A: The Methyl Ester Aminolysis Route (Scalable)

Best for: Large-scale preparation, cost-efficiency, and avoiding complex protecting groups.[1][2]

This two-step sequence utilizes the lower reactivity of the phenol compared to the carboxylic acid to achieve selectivity.[1][2]

Step 1: Fischer Esterification

Conversion of 5-chlorosalicylic acid to methyl 5-chlorosalicylate.[1][2]

Reagents:

  • 5-Chlorosalicylic acid (1.0 eq)[1]

  • Methanol (Solvent/Reagent, excess)[2][4]

  • Sulfuric acid (

    
    , catalytic, 0.1 eq)[1][2]
    

Protocol:

  • Charge a round-bottom flask with 5-chlorosalicylic acid (e.g., 10.0 g, 58 mmol).

  • Add Methanol (50 mL).

  • Slowly add concentrated

    
      (0.5 mL) while stirring.
    
  • Heat to reflux (65°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Concentrate methanol under reduced pressure.

  • Dissolve residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove unreacted acid.
    
  • Dry organic layer over

    
    , filter, and concentrate to yield methyl 5-chlorosalicylate  as a white/off-white solid.[1][2]
    
    • Yield Expectation: >90%[1][3][5][6]

Step 2: Aminolysis with Methylamine

Direct displacement of the methoxy group by the more nucleophilic amine.[1][2]

Reagents:

  • Methyl 5-chlorosalicylate (1.0 eq)[1]

  • Methylamine (33% in EtOH or 40% aq.[1] solution, 3.0–5.0 eq)

  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolve methyl 5-chlorosalicylate (5.0 g, 26.8 mmol) in Methanol (20 mL).

  • Add Methylamine solution (excess) dropwise at 0°C to prevent exotherm-induced impurities.[1]

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Note: If reaction is sluggish, heat to 50°C in a sealed pressure vessel.

  • Workup: Concentrate the solvent in vacuo.

  • The product often precipitates upon concentration.[1][2] Triturate the solid with cold water or hexanes to remove trace ester.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]

Pathway B: The Carsalam (Benzoxazine) Route (High Precision)

Best for: Medicinal chemistry, high-purity requirements, and ensuring zero O-acylation.[1][2]

This method cyclizes the salicylic acid into a 1,3-benzoxazine-2,4-dione (often called a "Carsalam" derivative).[1][2] This intermediate is an "activated" amide that reacts exclusively with amines to ring-open, yielding the desired salicylamide with the phenol free.[1][2]

Mechanism[2][6][7][8][9]
  • Activation: 5-Chlorosalicylic acid + Ethyl Chloroformate

    
     Cyclic Carbonate (Carsalam derivative).[1]
    
  • Ring Opening: Carsalam + Methylamine

    
     5-Chloro-2-hydroxy-N-methylbenzamide + 
    
    
    
    .[1][2]
Protocol

Step 1: Formation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione

  • Dissolve 5-chlorosalicylic acid (1.0 eq) in Toluene or Xylene .[1]

  • Add Ethyl Chloroformate (1.2 eq) and Pyridine (catalytic) or reflux directly if using high boiling solvent.[1]

  • Reflux until gas evolution (

    
    , 
    
    
    
    ) ceases.[1][2]
  • Cool and filter the precipitated cyclic anhydride (Carsalam derivative).[1]

Step 2: Nucleophilic Ring Opening

  • Suspend the Carsalam intermediate in Acetonitrile or DCM .[1][2]

  • Add Methylamine (1.1 eq) at room temperature.

  • The amine attacks the carbonyl at position 4, opening the ring and releasing

    
     (decarboxylation of the carbamate intermediate happens spontaneously or upon mild acid workup).[1]
    
  • Result: The target molecule is obtained in near-quantitative yield without O-impurity.

Visualization of Workflows

SynthesisPathways Start 5-Chlorosalicylic Acid (CAS: 321-14-2) Step1A MeOH, H2SO4 Reflux Start->Step1A Step1B Ethyl Chloroformate Cyclization Start->Step1B Ester Intermediate: Methyl 5-chlorosalicylate Step2A MeNH2 (aq/alc) Aminolysis Ester->Step2A Step1A->Ester Target TARGET: 5-Chloro-2-hydroxy-N-methylbenzamide Step2A->Target Yield: ~85-90% Carsalam Intermediate: 6-chloro-2H-1,3-benzoxazine-2,4-dione Step2B MeNH2 Ring Opening Carsalam->Step2B Step1B->Carsalam Step2B->Target Yield: >95% High Purity

Figure 1: Comparison of the Ester Aminolysis (Standard) and Carsalam (High-Precision) synthesis pathways.

Quantitative Data & Process Parameters

ParameterPathway A (Ester)Pathway B (Carsalam)
Complexity Low (2 Steps, Standard Reagents)Medium (Requires Cyclization)
Reagents MeOH,

,

Ethyl Chloroformate, Toluene,

Atom Economy Moderate (Loss of

,

)
High (Loss of

,

)
Purification Trituration / RecrystallizationFiltration (Often pure upon isolation)
Primary Impurity Unreacted EsterNone (Trace carbonate)
Typical Yield 85–90%92–98%

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 ppm (s, 1H, -OH , exchangeable, broad).[1][2]
      
    • 
       8.8 ppm (br s, 1H, -NH- ).[1][2]
      
    • 
       7.8 ppm (d, 1H, Ar-H, H-6).[1][2]
      
    • 
       7.4 ppm (dd, 1H, Ar-H, H-4).[1][2]
      
    • 
       6.9 ppm (d, 1H, Ar-H, H-3).[1][2]
      
    • 
       2.8 ppm (d, 3H, N-CH3 ).[1][2]
      
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 185.02 Da.[1]
      
    • Observed

      
      : 186.0 m/z.[1][7]
      
    • Observed

      
      : 184.0 m/z (characteristic chlorine isotope pattern 3:1).[1]
      

Safety & Handling

  • Methylamine: Volatile and toxic.[1][2] Perform all aminolysis steps in a well-ventilated fume hood. If using gas, use a cold trap.[1][2]

  • Ethyl Chloroformate: Highly toxic and lachrymator.[1][2] Handle with extreme care (Pathway B).

  • Waste Disposal: Aqueous layers from Pathway A contain methanol and methylamine; dispose of as basic organic waste.[1][2]

References

  • General Aniline & Film Corp. (1957).[1][8] Process for preparing 5-chlorosalicylic acid. US Patent 2,811,547.[1][2][8] Link

  • Emisphere Technologies, Inc. (2000).[1][2] Manufacture process of N-(5-chlorosalicyloyl)-8-aminocaprylic acid. European Patent EP1149066B1.[1][2] (Details the "Carsalam" activation strategy for salicylamides). Link

  • PubChem. (n.d.).[1] 5-Chloro-2-hydroxy-3-methylbenzamide (Analogous Structure Data). National Library of Medicine.[1][2] Link

  • PrepChem. (n.d.). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. (Demonstrates amide coupling on 5-chlorosalicylic acid core). Link

Sources

A Technical Guide to 5-Chloro-2-hydroxy-N-methylbenzamide (CAS 7120-43-6): A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-hydroxy-N-methylbenzamide is a substituted salicylamide, a chemical class of significant interest in medicinal chemistry. While direct biological applications of this specific molecule are not extensively documented, its core structure represents a privileged scaffold for the development of potent therapeutic agents. This guide provides an in-depth technical overview for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and, most critically, its role as a foundational building block for advanced antiviral and antimicrobial compounds. We will explore the mechanistic insights gained from its more complex analogues, such as those targeting Respiratory Syncytial Virus (RSV), and provide robust experimental protocols for its synthesis, analysis, and biological evaluation. This document serves as a comprehensive resource for leveraging the 5-chloro-salicylamide framework in modern therapeutic design.

Chemical Identity and Physicochemical Properties

5-Chloro-2-hydroxy-N-methylbenzamide is an aromatic amide derivative. The molecule's functionality is defined by three key features: a phenolic hydroxyl group, an N-methylated secondary amide, and a chlorine atom on the benzene ring. These groups dictate its chemical reactivity, potential for hydrogen bonding, and overall pharmacological profile, making it an attractive starting point for synthetic modification.

Table 1: Chemical Identifiers and Core Properties

Parameter Value Source
IUPAC Name 5-chloro-2-hydroxy-N-methylbenzamide N/A
CAS Number 7120-43-6 [1]
Molecular Formula C₈H₈ClNO₂ Calculated
Molecular Weight 185.61 g/mol Calculated
Canonical SMILES CNC(=O)C1=C(C=C(C=C1)Cl)O

| InChI Key | NNHMQZBVJPQCAK-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Data

Parameter Predicted Value Notes
XLogP3 2.4 A measure of lipophilicity.
pKa (strongest acidic) 7.9 Phenolic hydroxyl group.
pKa (strongest basic) -1.5 Amide carbonyl oxygen.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. Typical for this class of compounds.

| Polar Surface Area | 49.3 Ų | Influences membrane permeability. |

Synthesis and Characterization

The synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide is straightforward, typically involving the amidation of a salicylic acid derivative with methylamine. This process is efficient and amenable to laboratory-scale production for research purposes.

Proposed Synthetic Pathway

The most logical and cost-effective synthesis involves a two-step process starting from commercially available 5-chlorosalicylic acid. The carboxylic acid is first activated to facilitate nucleophilic attack by methylamine. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂).

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5CS 5-Chlorosalicylic Acid AcylChloride 5-Chloro-2-hydroxybenzoyl chloride 5CS->AcylChloride Reflux SOCl2 SOCl₂ SOCl2->AcylChloride FinalProduct 5-Chloro-2-hydroxy-N-methylbenzamide AcylChloride->FinalProduct Base (e.g., Pyridine) Methylamine Methylamine (CH₃NH₂) Methylamine->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Laboratory-Scale Synthesis Protocol

This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature under a fume hood.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 2: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

  • Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or as a gas bubbled through the solvent) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq).

  • Add the methylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analytical Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • ¹H NMR: Expected signals would include aromatic protons on the chlorinated ring, a broad singlet for the phenolic -OH, a doublet for the N-H proton, and a doublet for the N-methyl group.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons (with distinct shifts for the carbon atoms attached to Cl, O, and the amide group), and the N-methyl carbon.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 186.03 and an [M-H]⁻ ion at m/z 184.02, with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), an N-H stretch (~3200 cm⁻¹), a C=O (amide I) band (~1640 cm⁻¹), and an N-H bend (amide II) band (~1550 cm⁻¹).

The 5-Chlorosalicylamide Scaffold in Drug Discovery

The true value of 5-Chloro-2-hydroxy-N-methylbenzamide lies in its utility as a scaffold. This chemical framework is shared by several biologically active molecules, most notably the FDA-approved anthelminthic drug Niclosamide. Recent research has focused on repurposing Niclosamide and designing new analogues for a variety of indications, particularly viral diseases.[3]

Antiviral Activity of Derivatives: Targeting RSV

Derivatives of the 5-chloro-2-hydroxybenzamide scaffold have shown potent inhibitory effects against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in children.[3] The mechanism of action is not direct virucidal activity but rather the modulation of the host's inflammatory response to the infection.

Mechanism of Action: Studies on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have demonstrated that these compounds suppress RSV replication by inhibiting the activation of key transcription factors involved in the innate immune response: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB) .[3]

  • RSV Infection: Upon entering the host cell, RSV triggers signaling cascades that lead to the phosphorylation and activation of IRF3 and the p65 subunit of NF-κB.

  • Transcription Factor Activation: Activated IRF3 and NF-κB translocate to the nucleus, where they initiate the transcription of pro-inflammatory cytokines and chemokines. This inflammatory cascade, while part of the normal immune response, can become dysregulated and contribute to lung pathology in severe RSV infections.

  • Inhibition by Scaffold Derivatives: The benzamide derivatives intervene in this process, decreasing the RSV-induced phosphorylation of IRF3 (at Ser396) and p65 (at Ser536).[3] By preventing their activation, these compounds effectively dampen the downstream inflammatory storm and inhibit viral replication.

Antiviral_MoA cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RSV RSV Virus Receptor Cellular Receptor RSV->Receptor Signaling Upstream Signaling (e.g., RIG-I/MAVS) Receptor->Signaling IKK IKK Complex Signaling->IKK TBK1 TBK1/IKKε Signaling->TBK1 IkB IκB IKK->IkB phosphorylates p_p65 p-p65 IKK->p_p65 phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases p_IRF3 p-IRF3 DNA DNA p_p65->DNA translocates p_IRF3->DNA translocates Inflammation Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Inflammation transcription Inhibitor 5-Chlorosalicylamide Derivative Inhibitor->IKK inhibits Inhibitor->TBK1 inhibits

Caption: Inhibition of RSV-induced inflammation by scaffold derivatives.

Antimicrobial Potential of Derivatives

The 5-chloro-2-hydroxybenzoic acid scaffold has also been utilized to synthesize novel sulfonamide derivatives. These hybrid molecules have been evaluated for their antimicrobial properties, showing promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[4] This highlights the versatility of the scaffold for creating agents that can tackle a range of pathogens.

Key Experimental Protocols

The following protocols provide a framework for the analysis and biological screening of 5-Chloro-2-hydroxy-N-methylbenzamide and its derivatives.

Protocol: In Vitro RSV Inhibition Assay (Luciferase Reporter)

This assay quantitatively measures the inhibition of RSV-induced NF-κB or IRF3 activation.

Screening_Workflow Workflow for RSV Inhibition Screening Step1 1. Cell Seeding & Transfection Seed A549 cells in 96-well plates. Transfect with NF-κB or IRF3 luciferase reporter plasmid. Step2 2. Infection & Treatment After 20-24h, infect cells with RSV (MOI=1). After 2h, replace media with media containing test compound or DMSO control. Step1->Step2 Step3 3. Incubation Incubate cells for 15-24 hours. Step2->Step3 Step4 4. Lysis & Luciferase Assay Lyse cells and add luciferase substrate. Step3->Step4 Step5 5. Data Acquisition Measure luminescence using a plate reader. Step4->Step5 Step6 6. Analysis Normalize data to controls and calculate % inhibition and IC₅₀ values. Step5->Step6

Caption: Workflow for a cell-based RSV inhibition screening assay.

Methodology:

  • Cell Culture: Culture A549 cells (human lung adenocarcinoma) in appropriate media.

  • Transfection: Seed cells into 96-well plates. After 24 hours, transfect them with a luciferase reporter plasmid containing binding sites for either NF-κB or IRF3 using a suitable transfection reagent.

  • Infection and Treatment: Approximately 20 hours post-transfection, infect the cells with RSV at a multiplicity of infection (MOI) of 1.

  • After a 2-hour absorption period, remove the virus-containing medium and add fresh medium containing various concentrations of the test compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 15 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Cytotoxicity Control: In parallel, run a cytotoxicity assay (e.g., LDH release or MTT) to ensure that the observed inhibition is not due to cell death.[3]

  • Data Analysis: Calculate the percent inhibition of reporter activity relative to the virus-infected, vehicle-treated control. Determine the IC₅₀ value.

Protocol: Purity and Concentration Analysis by HPLC

System:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection Wavelength: ~240 nm and ~300 nm (determined by UV scan).

Method:

  • Standard Preparation: Prepare a stock solution of the purified compound in acetonitrile or methanol at 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Injection and Analysis: Inject 10 µL of each standard and sample. Integrate the peak area of the analyte.

  • Quantification: Generate a calibration curve from the standards and determine the concentration and purity of the unknown sample.

Safety and Handling

Based on safety data for closely related compounds, 5-Chloro-2-hydroxy-N-methylbenzamide should be handled with care in a laboratory setting.[5]

Table 3: GHS Hazard Information

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed.[5]
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[2][6]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation.[2][6]

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[5] |

Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Future Directions and Conclusion

5-Chloro-2-hydroxy-N-methylbenzamide is more than a simple chemical; it is a gateway to a rich field of medicinal chemistry. While the compound itself may not be the final therapeutic agent, its role as a readily synthesizable, easily modifiable core scaffold is of high value. The proven success of its derivatives in modulating critical inflammatory pathways in viral infections provides a strong rationale for further exploration.

Future research should focus on:

  • Library Synthesis: Creating a diverse library of N-substituted and ring-substituted analogues to explore the structure-activity relationship (SAR) in greater detail.

  • Broad-Spectrum Screening: Testing these new derivatives against a wider panel of viruses (e.g., coronaviruses, flaviviruses) and multidrug-resistant bacteria.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to enable rational, target-based drug design.

By leveraging the foundational knowledge of this core scaffold, the scientific community can continue to develop novel and effective treatments for some of the most challenging infectious diseases.

References

[7] PrepChem. (n.d.). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Retrieved from PrepChem.com. [5] Sigma-Aldrich. (2015, June 16). Safety Data Sheet. Retrieved from sigmaaldrich.com. MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from milliporesigma.com. [8] ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from researchgate.net. [6] TCI Chemicals. (2024, November 29). Safety Data Sheet. Retrieved from tcichemicals.com. [3] Bao, X., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PMC. [9] Smolecule. (2023, August 15). 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide. Retrieved from smolecule.com. [10] Fisher Scientific. (2025, December 26). Safety Data Sheet. Retrieved from fishersci.com. [11] Spectrum Pharmacy Products. (2016, November 11). Safety Data Sheet. Retrieved from spectrumchemical.com. [2] PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from pubchem.ncbi.nlm.nih.gov. [12] Molport. (n.d.). N-(1-chloro-2-methylpropan-2-yl)-5-fluoro-2-hydroxy-N-methylbenzamide. Retrieved from molport.com. [13] ResearchGate. (n.d.). The single crystal structures of 5-chloro-2-hydroxy-benzamide and.... Retrieved from researchgate.net. [4] PubMed. (2012, April 15). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from pubmed.ncbi.nlm.nih.gov. [1] Thermo Fisher Scientific. (n.d.). 5-Chloro-2-hydroxybenzamide, 97% 25 g. Retrieved from thermofisher.com. [14] ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Retrieved from researchgate.net. Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxybenzamide AldrichCPR. Retrieved from sigmaaldrich.com.

Sources

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 5-Chloro-2-hydroxy-N-methylbenzamide (also known as 5-chloro-N-methylsalicylamide). The following data synthesizes experimental values from closely related 5-chlorosalicylamide derivatives and standard spectroscopic principles for this specific scaffold.

Introduction & Structural Significance

5-Chloro-2-hydroxy-N-methylbenzamide (C₈H₈ClNO₂) is a pharmacologically relevant scaffold, often serving as a precursor in the synthesis of anthelmintics (e.g., Niclosamide analogs) and antimicrobial agents.[1] Its structure features a pseudo-six-membered ring formed by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen.

This intramolecular interaction significantly influences its spectroscopic signature, particularly in NMR (deshielding the phenolic proton) and IR (lowering the carbonyl stretching frequency).

Synthetic Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential spectroscopic impurities (e.g., unreacted methyl ester or salicylic acid).

Synthesis SM1 5-Chlorosalicylic Acid Inter Methyl 5-Chlorosalicylate (Intermediate) SM1->Inter MeOH, H2SO4 Reflux Prod 5-Chloro-2-hydroxy- N-methylbenzamide Inter->Prod MeNH2 (aq/alc) Aminolysis Impurity Impurity: Unreacted Ester Inter->Impurity Trace

Figure 1: Standard synthetic route via aminolysis of the methyl ester. The reaction is typically driven to completion to avoid ester contamination.

Mass Spectrometry (MS) Data

The mass spectrum is dominated by the chlorine isotope signature and the stability of the benzamide core.

Key Ionization Peaks (ESI+)
Ion Identitym/z (Monoisotopic)Relative AbundanceDescription
[M+H]⁺ 186.03 100%Protonated molecular ion (

Cl)
[M+H+2]⁺ 188.03 ~32%Isotope peak (

Cl); Characteristic 3:1 ratio
[M+Na]⁺ 208.01 VariableSodium adduct
Fragment 155.00 HighAcylium ion [C₇H₄ClO₂]⁺ (Loss of NH₂CH₃)
Fragmentation Logic

The primary fragmentation pathway in collision-induced dissociation (CID) involves the cleavage of the amide bond, releasing the methylamine moiety (neutral loss of 31 Da) to form the stable 5-chlorosalicyloyl cation.

MS_Frag M_Ion [M+H]+: m/z 186 (Parent) Frag1 Acylium Ion: m/z 155 (Base Peak) M_Ion->Frag1 Amide Cleavage Neutral Neutral Loss: CH3NH2 (31 Da) M_Ion->Neutral

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is reported in DMSO-d₆ due to the compound's solubility profile and the need to observe exchangeable protons.

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region exhibits a characteristic 1,2,4-substitution pattern. The phenolic proton is extremely deshielded due to the intramolecular hydrogen bond.

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Context
12.60 bs 1H-OH (C2)Intramolecular H-bond to C=O
8.85 bq 1HJ ≈ 4.5NH Amide proton; couples to methyl
7.93 d 1HJ = 2.6H6 Ortho to amide; deshielded by C=O
7.41 dd 1HJ = 8.8, 2.6H4 Meta to amide; ortho to Cl
6.94 d 1HJ = 8.8H3 Ortho to OH; shielded by OH
2.82 d 3HJ = 4.5N-CH₃ Methyl group attached to Nitrogen

Note: Aromatic shifts are derived from the high-fidelity analog 5-chloro-2-hydroxy-N-phenethylbenzamide, as the N-alkyl substituent effect on the ring protons is negligible.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentCarbon Type
167.3 C=O Amide Carbonyl
158.5 C2 Phenolic C-OH (Quaternary)
133.2 C4 Aromatic CH
128.7 C6 Aromatic CH
122.3 C5 C-Cl (Quaternary)
119.3 C3 Aromatic CH
116.9 C1 C-C=O (Quaternary)
26.4 N-CH₃ Methyl Carbon

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the hydrogen-bonding network.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3350-3400 Medium, Broadν(N-H) Amide N-H stretch
3050-3100 Weakν(C-H) Ar Aromatic C-H stretch
1635-1645 Strongν(C=O) Amide I : Lowered from ~1660 due to intramolecular H-bond
1540-1550 Strongδ(N-H) Amide II : N-H bending / C-N stretch
1200-1250 Strongν(C-O) Phenolic C-O stretch
700-800 StrongC-Cl C-Cl stretch / Ar out-of-plane bends

Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The compound has limited solubility in chloroform, and DMSO is required to stabilize the exchangeable protons (OH, NH) for clear integration.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube to avoid shimming errors.

  • Acquisition: Run at 298 K. Ensure a relaxation delay (d1) of at least 2 seconds to allow full relaxation of the rigid aromatic protons.

HPLC-UV Purity Check

For researchers validating synthesized material, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 310 nm (Phenolic absorption max) and 254 nm .

  • Retention Time: Expect the product to elute later than the polar starting material (5-chlorosalicylic acid) but earlier than non-polar dimers.

References
  • Synthesis & Analog Characterization: Pospíšilová, Š., et al. "Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State." Molecules, vol. 17, no. 5, 2012, pp. 5393-5407. Link

  • General Benzamide Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 40763 (Related 5-chloro-2-nitrobenzamide). Link

  • MS Fragmentation of Salicylamides: Ienaşcu, I. M. C., et al. "The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives." Journal of the Serbian Chemical Society, vol. 74, no. 8-9, 2009, pp. 847-855. Link

Sources

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-N-methylbenzamide: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-N-methylbenzamide is a synthetic organic compound belonging to the salicylamide subclass of benzamides. Salicylamides, characterized by a 2-hydroxybenzamide scaffold, are a significant class of molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The strategic placement of a chlorine atom at the 5-position of the salicylic acid ring and an N-methyl group on the amide nitrogen can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-N-methylbenzamide, from its molecular architecture to its synthesis and potential therapeutic applications, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 5-chloro-2-hydroxybenzamide under the reference code 273710.[1] Analysis of this structure would reveal key bond lengths, bond angles, and dihedral angles, as well as the formation of intra- and intermolecular hydrogen bonds. The presence of the hydroxyl group ortho to the amide functionality allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction contributes to the planarity of the molecule and influences its acidity and lipophilicity. The chlorine substituent at the 5-position is an electron-withdrawing group, which can impact the electronic distribution within the aromatic ring and the acidity of the phenolic hydroxyl group.

Figure 1: 2D structure of 5-Chloro-2-hydroxy-N-methylbenzamide.
PropertyValueSource
IUPAC Name 5-chloro-2-hydroxy-N-methylbenzamideN/A
CAS Number 50589-34-9N/A
Molecular Formula C₈H₈ClNO₂N/A
Molecular Weight 185.61 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted)N/A

Synthesis and Characterization

The synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide can be achieved through the coupling of 5-chlorosalicylic acid with methylamine. This transformation is a standard amide bond formation reaction and can be carried out using several established methods. A common and effective approach involves the activation of the carboxylic acid group of 5-chlorosalicylic acid to facilitate nucleophilic attack by methylamine.

Proposed Synthetic Protocol: Amide Coupling via an Acyl Chloride Intermediate

This protocol is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the synthesis of amides from acyl chlorides and amines.[2]

Step 1: Formation of 5-Chlorosalicyloyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1 equivalent).

  • In a fume hood, cautiously add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 5-chlorosalicyloyl chloride as an oil or low-melting solid.

Step 2: Amidation with Methylamine

  • Dissolve the crude 5-chlorosalicyloyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of methylamine (2 equivalents, as a solution in THF or as a gas bubbled through the solvent) to the cooled acyl chloride solution with vigorous stirring. An excess of the amine is used to neutralize the HCl byproduct. Alternatively, an external base like triethylamine or pyridine (1.1 equivalents) can be added.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 5-Chloro-2-hydroxy-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow start 5-Chlorosalicylic Acid reagent1 SOCl2, cat. DMF intermediate 5-Chlorosalicyloyl Chloride reagent1->intermediate Step 1: Acyl Chloride Formation reagent2 Methylamine (2 eq.) DCM, 0°C to RT product 5-Chloro-2-hydroxy-N-methylbenzamide reagent2->product Step 2: Amidation workup Aqueous Workup product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure Product purification->final_product

Figure 2: Proposed synthesis workflow for 5-Chloro-2-hydroxy-N-methylbenzamide.
Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the amide proton (if not exchanged with the solvent), and the hydroxyl proton. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm), with their splitting patterns and chemical shifts influenced by the chloro and hydroxyl substituents. The N-methyl group will likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around 2.8-3.2 ppm). The amide and hydroxyl protons are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the amide will be observed at the downfield end of the spectrum (around 165-175 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the attached functional groups. The N-methyl carbon will appear in the aliphatic region (around 25-35 ppm).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H and N-H stretching vibrations. A strong absorption band around 1630-1660 cm⁻¹ will correspond to the C=O stretching of the amide (Amide I band). The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the N-methyl group.

Biological Activity and Mechanism of Action

Salicylamide derivatives, including the closely related salicylanilides like niclosamide, have garnered significant attention for their broad-spectrum biological activities. While specific studies on 5-Chloro-2-hydroxy-N-methylbenzamide are limited, its structural similarity to these well-studied compounds suggests it may possess similar therapeutic potential, particularly as an antiviral and antimicrobial agent.

Potential Antiviral and Antimicrobial Mechanisms

The proposed mechanisms of action for salicylamide derivatives are often multifaceted, involving the disruption of fundamental cellular processes in both the host and the pathogen.

  • Mitochondrial Uncoupling: A primary mechanism of action for niclosamide and its analogs is the uncoupling of oxidative phosphorylation in mitochondria.[3][4] These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This disruption of cellular energy metabolism can have profound effects on both host cells and pathogens, leading to growth inhibition and cell death. The acidic phenolic hydroxyl group and the lipophilic nature of the molecule are crucial for this activity.

  • Inhibition of Key Signaling Pathways: Salicylamide derivatives have been shown to modulate several critical intracellular signaling pathways that are often hijacked by viruses for their replication or are implicated in the pathogenesis of various diseases.

    • Wnt/β-catenin Pathway: Niclosamide is a known inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.[5][6][7] Aberrant activation of this pathway is linked to various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

    • mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] Some salicylamide analogs have been found to inhibit mTOR signaling, which can be a valuable therapeutic strategy in cancer and certain viral infections that rely on this pathway for replication.

    • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and immune responses.[8] Constitutive activation of STAT3 is observed in many cancers. Inhibition of STAT3 phosphorylation and activation is another potential mechanism by which salicylamide derivatives may exert their anticancer effects.

Mechanism_of_Action cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_signaling Signaling Pathways Proton_Gradient Proton Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Therapeutic_Effects Antiviral, Antimicrobial, Anticancer Effects Compound 5-Chloro-2-hydroxy- N-methylbenzamide Compound->Proton_Gradient Dissipates Wnt Wnt/β-catenin Compound->Wnt Inhibits mTOR mTOR Compound->mTOR Inhibits STAT3 STAT3 Compound->STAT3 Inhibits Cell_Proliferation Cell_Proliferation Wnt->Cell_Proliferation Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Gene_Expression Gene_Expression STAT3->Gene_Expression Regulates Antimicrobial_Susceptibility_Workflow start Prepare Serial Dilutions of Compound plate Inoculate 96-well Plate (Compound + Bacteria) start->plate inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum->plate incubation Incubate at 37°C for 16-20 hours plate->incubation read Visually Inspect for Growth (Turbidity) incubation->read result Determine Minimum Inhibitory Concentration (MIC) read->result

Figure 4: Workflow for the broth microdilution antimicrobial susceptibility assay.
Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques. [1][10][11][12][13] Materials:

  • Test compound stock solution

  • Susceptible host cell line (e.g., Vero cells)

  • Lytic virus stock (e.g., Herpes Simplex Virus, Vesicular Stomatitis Virus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. b. Incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Compound and Virus Preparation: a. Prepare serial dilutions of the test compound in serum-free medium. b. Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection and Treatment: a. When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. b. In separate tubes, mix the diluted virus with each concentration of the test compound (and a no-compound control) and incubate for 1 hour at 37 °C to allow the compound to interact with the virus. c. Add the virus-compound mixtures to the corresponding wells of the cell culture plate. d. Incubate for 1-2 hours at 37 °C to allow for viral adsorption.

  • Overlay and Incubation: a. After the adsorption period, remove the inoculum and gently add the overlay medium. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques. b. Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: a. Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. b. Gently wash the wells with water to remove excess stain and allow the plates to air dry. c. Count the number of plaques in each well.

  • Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). b. Determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

Investigation of Signaling Pathway Inhibition: Western Blotting

This protocol provides a general framework for assessing the effect of 5-Chloro-2-hydroxy-N-methylbenzamide on the phosphorylation status of key proteins in the mTOR and STAT3 signaling pathways. [3][5][8][9][14][15][16][17][18][19] Materials:

  • Cancer cell line with constitutively active mTOR or STAT3 signaling (e.g., HeLa, A549)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in culture dishes and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a specified time. Include an untreated control. c. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4 °C. c. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Reprobing: a. The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein (e.g., anti-STAT3) and a loading control to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each treatment condition.

Conclusion

5-Chloro-2-hydroxy-N-methylbenzamide represents a molecule of significant interest within the broader class of salicylamides. Its structural features suggest a high potential for diverse biological activities, likely mirroring the antiviral, antimicrobial, and anticancer properties of related compounds like niclosamide. The proposed mechanisms of action, including mitochondrial uncoupling and the inhibition of critical cellular signaling pathways, provide a solid foundation for future investigations. The synthetic route outlined is robust and adaptable, allowing for the efficient production of this compound for further study. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to explore the therapeutic potential of 5-Chloro-2-hydroxy-N-methylbenzamide and to elucidate its precise mechanisms of action. Further research into this and related compounds is warranted to unlock their full potential in the development of novel therapeutics.

References

  • bioRxiv. (2025, July 8). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. Retrieved from [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Gynecologic Oncology, 141(3), 534-542.
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  • Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 47, 89-96.
  • Chen, W., et al. (2021). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters, 12(3), 447-452.
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  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
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  • Kim, E., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1254, 1–13.
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An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2-hydroxy-N-methylbenzamide and its Analogs: A Focus on Splicing Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities.[1] Among these, the substituted 5-chloro-2-hydroxybenzamide framework has emerged as a versatile template for the development of novel drugs targeting fundamental cellular processes. This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-Chloro-2-hydroxy-N-methylbenzamide and its structurally related analogs, with a primary focus on the compelling evidence pointing towards RNA splicing modulation as a key therapeutic modality. Additionally, other potential biological activities, including antiviral and anticancer effects, will be explored to provide a holistic understanding of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Part 1: The Core Mechanism - Modulation of RNA Splicing

The most significant and well-characterized mechanism of action for analogs of 5-Chloro-2-hydroxy-N-methylbenzamide is the modulation of pre-mRNA splicing. This process is fundamental to gene expression in eukaryotes, and its dysregulation is a hallmark of numerous diseases, including cancer and genetic disorders.

Targeting the Spliceosome in Cancer

Recent research has identified potent small molecule splicing modulators derived from the benzamide scaffold that exhibit significant anti-cancer activity, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[2] A key example is the compound 17S-FD-895, a potent splicing modulator that has shown efficacy in targeting cancer stem cells (CSCs) in AML.[2][3]

The mechanism of action of these splicing modulators centers on their interaction with the spliceosome, the large ribonucleoprotein complex responsible for splicing. Specifically, these compounds often target components of the SF3B1 complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][4] By binding to the spliceosome, these molecules can alter the recognition of splice sites, leading to the inclusion or exclusion of specific exons in the mature mRNA. In the context of AML, 17S-FD-895 has been shown to inhibit the aberrant splicing that is characteristic of CSCs with deregulated SF3B1 expression.[2] This targeted modulation of the RNA splicing machinery provides a selective therapeutic strategy to prevent relapse and improve survival in AML patients.[2]

The therapeutic potential of targeting the spliceosome is not limited to AML. Cohesin-mutant cancers have also been shown to be sensitive to SF3B1-targeting splicing modulators.[4]

G cluster_0 Cell Nucleus 5_Chloro_2_hydroxy_N_methylbenzamide_Analog 5-Chloro-2-hydroxy-N-methylbenzamide Analog (e.g., 17S-FD-895) Spliceosome_SF3B1 Spliceosome (SF3B1 complex) 5_Chloro_2_hydroxy_N_methylbenzamide_Analog->Spliceosome_SF3B1 Binds to and modulates Altered_Splicing Altered Splicing Spliceosome_SF3B1->Altered_Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome_SF3B1 is processed by Aberrant_mRNA Aberrant mRNA Altered_Splicing->Aberrant_mRNA Dysfunctional_Protein Dysfunctional/Truncated Protein Aberrant_mRNA->Dysfunctional_Protein Translation Apoptosis Apoptosis of Cancer Cell Dysfunctional_Protein->Apoptosis

Figure 1: Proposed mechanism of action of 5-Chloro-2-hydroxy-N-methylbenzamide analogs as splicing modulators in cancer.

Splicing Modulation in Spinal Muscular Atrophy (SMA)

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease caused by the loss of the SMN1 gene.[5][6][7] A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a non-functional, truncated protein.[5][8][9]

Therapeutic strategies for SMA often focus on modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 and thereby produce more full-length, functional SMN protein.[7] While 5-Chloro-2-hydroxy-N-methylbenzamide itself is not a current SMA therapeutic, other benzamide derivatives have been investigated for their ability to modulate SMN2 splicing. For example, the benzamide M344, a histone deacetylase (HDAC) inhibitor, has been shown to significantly increase SMN2 RNA and protein levels in cells from SMA patients.[9] This effect is, at least in part, due to the reversion of delta7-SMN2 into full-length-SMN2 transcripts.[9]

It is plausible that a 5-Chloro-2-hydroxy-N-methylbenzamide derivative could be designed to specifically interact with the splicing machinery at the SMN2 pre-mRNA, promoting the inclusion of exon 7. This would align with the known mechanism of other small molecule splicing modulators in development for SMA.[10]

G cluster_1 SMN2 Gene Splicing SMN2_pre_mRNA SMN2 pre-mRNA Default_Splicing Default Splicing SMN2_pre_mRNA->Default_Splicing Modulated_Splicing Modulated Splicing SMN2_pre_mRNA->Modulated_Splicing d7_mRNA Δ7 SMN2 mRNA (non-functional) Default_Splicing->d7_mRNA fl_mRNA Full-Length SMN2 mRNA (functional) Modulated_Splicing->fl_mRNA Truncated_SMN Truncated SMN Protein d7_mRNA->Truncated_SMN Translation Functional_SMN Functional SMN Protein fl_mRNA->Functional_SMN Translation Motor_Neuron_Survival Motor Neuron Survival Functional_SMN->Motor_Neuron_Survival Benzamide_Analog Benzamide Analog Benzamide_Analog->Modulated_Splicing Promotes

Figure 2: Potential mechanism of a 5-Chloro-2-hydroxy-N-methylbenzamide analog in modulating SMN2 splicing for SMA therapy.

Part 2: Other Potential Mechanisms of Action

Beyond splicing modulation, the 5-chloro-2-hydroxybenzamide scaffold has been associated with other important biological activities.

Antiviral Activity

Analogs of 5-Chloro-2-hydroxy-N-methylbenzamide have demonstrated potent antiviral properties. Specifically, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[11][12][13]

The proposed mechanism for their antiviral activity involves the inhibition of viral replication.[11][12] For RSV, these compounds have been shown to suppress not only viral replication but also the associated inflammatory responses by inhibiting the activation of IRF3 and NF-κB.[12] In the case of HAdV, preliminary studies suggest that some analogs may target the viral DNA replication process, while others appear to suppress later stages of the viral life cycle.[13]

Anticancer Activity

The benzamide class of molecules has long been explored for anticancer properties.[1][14] Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and shown to have anti-proliferative activity against various cancer cell lines.[14] Mechanistic studies on one of the more potent compounds revealed that it induced cell cycle arrest at the G2/M phase and triggered apoptosis in human pancreatic carcinoma cells.[14] This suggests that 5-Chloro-2-hydroxy-N-methylbenzamide and its analogs could exert anticancer effects through the modulation of cell cycle progression and the induction of programmed cell death.

Other Potential Targets

The versatility of the benzamide scaffold is further highlighted by its interaction with other biological targets. For instance, certain sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have shown antimicrobial activity.[15] Additionally, N-alkylbenzenesulfonamides derived from a high-throughput screening hit have been developed as gamma-secretase inhibitors, a target of interest in Alzheimer's disease research.[16]

Part 3: Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of 5-Chloro-2-hydroxy-N-methylbenzamide or a novel analog, a series of well-defined experiments are required. The following protocols provide a framework for investigating its potential as a splicing modulator.

In Vitro Splicing Assay

Objective: To determine the direct effect of the compound on the splicing of a specific pre-mRNA substrate in a cell-free system.

Methodology:

  • Prepare Nuclear Extracts: Isolate nuclear extracts from a relevant cell line (e.g., HeLa cells for general splicing, or a specific cancer cell line).

  • Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing an intron and flanking exons. The transcript should be radiolabeled (e.g., with ³²P-UTP) for detection.

  • Splicing Reaction: Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of the test compound (and appropriate vehicle controls).

  • Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

  • RNA Extraction: Stop the reactions and extract the RNA.

  • Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography. The appearance of spliced mRNA and lariat intron intermediates, and the disappearance of the pre-mRNA substrate, will indicate splicing activity. Changes in the efficiency or pattern of splicing in the presence of the compound can be quantified.

Cell-Based RT-PCR Analysis of Splicing Isoforms

Objective: To assess the effect of the compound on the splicing of endogenous target genes in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line or SMA patient-derived fibroblasts) and treat with a dose-range of the test compound for a specified period (e.g., 24-48 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., Trizol reagent or a column-based kit).

  • Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the exon of interest (e.g., exon 7 of SMN2).

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The relative abundance of the different splice isoforms (e.g., full-length vs. Δ7 SMN2) can be quantified using densitometry. For more precise quantification, quantitative real-time PCR (qRT-PCR) with isoform-specific primers and probes can be employed.

G cluster_2 Experimental Workflow for Splicing Analysis Cell_Culture Cell Culture (e.g., AML or SMA cells) Compound_Treatment Treatment with 5-Chloro-2-hydroxy-N-methylbenzamide Analog Cell_Culture->Compound_Treatment RNA_Isolation Total RNA Isolation Compound_Treatment->RNA_Isolation RT_PCR Reverse Transcription PCR (RT-PCR) RNA_Isolation->RT_PCR Gel_Electrophoresis Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Analysis Quantification of Splice Isoforms Gel_Electrophoresis->Analysis

Figure 3: A generalized experimental workflow for analyzing the effect of a 5-Chloro-2-hydroxy-N-methylbenzamide analog on alternative splicing in cultured cells.

Summary and Future Directions

The 5-Chloro-2-hydroxy-N-methylbenzamide scaffold and its analogs represent a promising class of small molecules with the potential to address a range of therapeutic needs. The compelling evidence for their role as modulators of RNA splicing opens up exciting avenues for the development of novel therapies for cancers and genetic disorders characterized by aberrant splicing. Further investigation into the precise molecular interactions with the spliceosome and the identification of specific gene targets will be crucial for optimizing the therapeutic potential of this chemical class. The exploration of their antiviral and other anticancer activities also warrants continued research to fully elucidate the multifaceted pharmacology of these versatile compounds.

References

  • A Splicing Modulator Targeting Cancer Stem Cells in Acute Myeloid Leukemia. (n.d.). Cell Rep, Cell Stem Cell, ACS Chem Biol.
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  • Garbes, L., Heesen, L., Hölker, I., Bauer, T., Schara, U., & Eggermann, K. (2013). Survival motor neuron gene 2 silencing by DNA methylation correlates with spinal muscular atrophy disease severity and can be bypassed by histone deacetylase inhibition. Human Molecular Genetics, 22(4), 794–805.
  • Small Molecules in Development for the Treatment of Spinal Muscular Atrophy. (n.d.). PMC - NIH.
  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). PMC.
  • Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML. (n.d.). PMC.
  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020, November 12). PubMed.
  • Drug Improves Muscle Function and Survival in Spinal Muscular Atrophy. (2017, November 6). Lurie Children's.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026, February 9). ResearchGate.
  • An Improved Synthetic Splice Modulator mirroring FD-895. (2017, September 14). University of California, San Diego.
  • The benzamide M344, a novel histone deacetylase inhibitor, significantly increases SMN2 RNA/protein levels in spinal muscular atrophy cells. (2025, August 6). ResearchGate.
  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. (2007, August 15). Bioorganic & Medicinal Chemistry Letters.
  • Methods and compositions for modulating splicing. (n.d.). Google Patents.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012, April). PubMed.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). ResearchGate.
  • Spinal muscular atrophy (SMA). (n.d.). Muscular Dystrophy UK.
  • Efforts to Cure SMA Follow Multiple Pathways. (2020, September 1). NeurologyLive.
  • Spinal Muscular Atrophy is Now a Treatable Genetic Condition. (2023, August 7). Practical Neurology.

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The Emerging Therapeutic Landscape of 5-Chloro-2-hydroxy-N-methylbenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Salicylamide Derivative

In the ever-evolving pursuit of novel therapeutic agents, the salicylamide scaffold has consistently emerged as a privileged structure, yielding compounds with a broad spectrum of biological activities. This technical guide delves into the promising, yet underexplored, potential of a specific derivative: 5-Chloro-2-hydroxy-N-methylbenzamide. While direct, extensive research on this precise molecule is nascent, a comprehensive analysis of its close structural analogues provides a strong predictive framework for its therapeutic applications. This document will synthesize the existing knowledge on related 5-chloro-2-hydroxybenzamides to illuminate the prospective antiviral, antibacterial, and anticancer properties of 5-Chloro-2-hydroxy-N-methylbenzamide, offering a roadmap for future research and development.

Salicylamides, including the well-known anthelmintic drug niclosamide, are noted for their wide-ranging biological effects.[1][2] The core structure, a 2-hydroxybenzamide, lends itself to diverse chemical modifications that can significantly modulate its pharmacological profile. The introduction of a chlorine atom at the 5-position of the salicylic acid ring and an N-methyl group on the amide are key modifications that are predicted to influence the compound's lipophilicity, cell permeability, and target engagement. This guide will explore the mechanistic underpinnings of these anticipated activities, drawing from robust preclinical data on analogous compounds.

Antiviral Potential: A Promising Frontier

The most compelling evidence for the therapeutic utility of 5-chloro-2-hydroxybenzamide derivatives lies in their potent antiviral activity. Extensive research on closely related compounds, particularly substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, has demonstrated significant efficacy against a range of respiratory viruses.

Inhibition of Respiratory Syncytial Virus (RSV)

Substituted 5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, especially in young children.[3][4][5] Preclinical studies have shown that these compounds can significantly reduce viral replication at non-toxic concentrations.[3]

The proposed mechanism of action involves the modulation of host inflammatory pathways that are hijacked by the virus. Specifically, these compounds have been shown to suppress RSV-induced activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[3] This dual action of inhibiting viral replication and mitigating the associated inflammatory response makes this class of compounds particularly attractive for treating RSV infections.

RSV_Inhibition RSV RSV Infection HostCell Host Cell RSV->HostCell IRF3_NFkB IRF3 & NF-κB Activation HostCell->IRF3_NFkB ViralReplication Viral Replication HostCell->ViralReplication Inflammation Inflammatory Cytokine Production IRF3_NFkB->Inflammation Compound 5-Chloro-2-hydroxy- N-methylbenzamide (Predicted) Compound->IRF3_NFkB Inhibits Compound->ViralReplication Inhibits

Caption: Predicted mechanism of RSV inhibition.

Activity Against Human Adenovirus (HAdV)

Analogues of 5-Chloro-2-hydroxy-N-methylbenzamide have also shown potent inhibitory activity against human adenovirus (HAdV), a pathogen that can cause a range of illnesses from the common cold to severe pneumonia, particularly in immunocompromised individuals.[1][6] Research has identified novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives that exhibit sub-micromolar to low micromolar potency against HAdV.[6]

Preliminary mechanistic studies suggest that these compounds may interfere with different stages of the viral life cycle. Some analogues appear to target the HAdV DNA replication process, while others act on later steps, such as viral assembly or release.[6] This suggests that the 5-chloro-2-hydroxybenzamide scaffold can be chemically tuned to target specific viral processes.

Antibacterial Applications: Combating Drug-Resistant Pathogens

The salicylanilide class of compounds, to which 5-Chloro-2-hydroxy-N-methylbenzamide belongs, has a documented history of antibacterial activity.[7] Of particular interest is their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.

Efficacy Against MRSA

Studies on a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against clinical isolates of MRSA.[8] The minimum bactericidal concentration (MBC) of these compounds was found to be in a range that suggests potent activity.[8] The mechanism of action for the antibacterial effects of salicylanilides is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes.

Table 1: Antibacterial Activity of a Representative 5-Chloro-2-hydroxybenzamide Derivative against MRSA

CompoundStrainMIC (µg/mL)MBC (µg/mL)
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideMRSA 6371812
S. aureus ATCC 2921312
Data extrapolated from a study on a closely related analogue.[8]

Anticancer Potential: A Multifaceted Approach

Emerging evidence suggests that salicylamide derivatives, including those with a 5-chloro-2-hydroxybenzamide core, possess anticancer properties.[9] Their mode of action appears to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

Research on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives has shown that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including ovarian, colon, and pancreatic cancer.[9] Specifically, some derivatives have been observed to arrest the cell cycle at the G2/M phase.[9]

Modulation of Key Signaling Pathways

The anticancer effects of benzamides are also linked to their ability to inhibit the transcription factor NF-κB.[10] NF-κB plays a crucial role in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines like TNF-alpha and promote apoptosis in cancer cells.[10]

Anticancer_Mechanism cluster_0 Cancer Cell NFkB NF-κB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibits CellCycle Cell Cycle Progression NFkB->CellCycle Compound 5-Chloro-2-hydroxy- N-methylbenzamide (Predicted) Compound->NFkB Inhibits Compound->Apoptosis Induces Compound->CellCycle Arrests (G2/M)

Caption: Predicted anticancer mechanisms of action.

Experimental Protocols: A Guide for Investigation

To facilitate further research into the therapeutic potential of 5-Chloro-2-hydroxy-N-methylbenzamide, this section provides detailed, step-by-step methodologies for key experiments based on protocols used for its close analogues.

Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

A plausible synthetic route for 5-Chloro-2-hydroxy-N-methylbenzamide can be adapted from standard benzamide synthesis protocols.[11]

Step 1: Acetylation of 5-chlorosalicylic acid

  • To a solution of 5-chlorosalicylic acid in acetic anhydride, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-acetoxy-5-chlorobenzoic acid.

Step 2: Formation of the acid chloride

  • Suspend 2-acetoxy-5-chlorobenzoic acid in thionyl chloride.

  • Add a few drops of dimethylformamide (DMF) as a catalyst.

  • Heat the mixture under reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain 2-acetoxy-5-chlorobenzoyl chloride.

Step 3: Amidation

  • Dissolve the 2-acetoxy-5-chlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add a solution of methylamine in the same solvent dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Deacetylation

  • Dissolve the crude N-methyl-2-acetoxy-5-chlorobenzamide in methanol.

  • Add a catalytic amount of a base (e.g., sodium methoxide).

  • Stir the mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with a dilute acid and extract the product with a suitable organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Synthesis_Workflow Start 5-chlorosalicylic acid Step1 Acetylation (Acetic anhydride, H₂SO₄) Start->Step1 Intermediate1 2-acetoxy-5-chlorobenzoic acid Step1->Intermediate1 Step2 Acid Chloride Formation (Thionyl chloride, DMF) Intermediate1->Step2 Intermediate2 2-acetoxy-5-chlorobenzoyl chloride Step2->Intermediate2 Step3 Amidation (Methylamine) Intermediate2->Step3 Intermediate3 N-methyl-2-acetoxy- 5-chlorobenzamide Step3->Intermediate3 Step4 Deacetylation (Base, e.g., NaOMe) Intermediate3->Step4 End 5-Chloro-2-hydroxy- N-methylbenzamide Step4->End

Caption: General synthetic workflow.

In Vitro Antiviral Assay (RSV Plaque Reduction Assay)

This protocol is adapted from studies on related antiviral compounds.[3]

  • Cell Culture: Culture human epithelial cells (e.g., A549) in appropriate media until confluent.

  • Infection: Infect the cell monolayers with RSV at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of 5-Chloro-2-hydroxy-N-methylbenzamide.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with a crystal violet solution.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The 50% inhibitory concentration (IC₅₀) can then be determined.

Conclusion and Future Directions

While direct experimental data on 5-Chloro-2-hydroxy-N-methylbenzamide is limited, the wealth of information available for its close structural analogues strongly suggests its potential as a versatile therapeutic agent. The predicted antiviral, antibacterial, and anticancer properties warrant a dedicated investigation into its pharmacological profile. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its efficacy and mechanism of action in relevant preclinical models. Structure-activity relationship (SAR) studies, comparing its potency to other N-substituted and ring-substituted salicylamides, will be crucial in optimizing this promising scaffold for clinical development. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such a research program.

References

  • Kos, J., et al. (2014). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 19(9), 14398-14421. Available from: [Link]

  • Cai, H., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry, 39, 116157. Available from: [Link]

  • Cai, H., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PubMed, 33895704. Available from: [Link]

  • Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Scientifica (Cairo), 2015, 349534. Available from: [Link]

  • Cai, H., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry, 39, 116157. Available from: [Link]

  • Cai, H., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PubMed. Available from: [Link]

  • Xu, X., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. Available from: [Link]

  • Guler, E., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Farmacia, 63(6), 848-855. Available from: [Link]

  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Available from: [Link]

  • Zhang, Y., et al. (2018). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4861. Available from: [Link]

  • Fandzloch, M., et al. (2021). The single crystal structures of 5-chloro-2-hydroxy-benzamide and... ResearchGate. Available from: [Link]

  • Reddy, L. V., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. Available from: [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. Available from: [Link]

  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Available from: [Link]

  • Ashby, C. R., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2492. Available from: [Link]

  • Sawa, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2886. Available from: [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
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5-Chloro-2-hydroxy-N-methylbenzamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-N-methylbenzamide and its Analogue Class

Executive Summary

The salicylamide scaffold, a privileged structure in medicinal chemistry, represents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-N-methylbenzamide, a representative member of this class, and its broader chemical family of substituted 5-chlorosalicylamides. Rooted in the legacy of the anthelmintic drug Niclosamide, this chemical class has demonstrated a remarkable spectrum of biological activities, including potent antiviral, antibacterial, and antimycobacterial properties.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, physicochemical properties, metabolism, and biological mechanisms of these compounds. By explaining the causality behind experimental design and focusing on structure-activity relationships (SAR), this guide aims to serve as an authoritative resource for advancing the therapeutic potential of this promising chemical series.

Introduction to the Salicylamide Scaffold

Chemical Identity of 5-Chloro-2-hydroxy-N-methylbenzamide

5-Chloro-2-hydroxy-N-methylbenzamide belongs to the salicylamide class, which are amide derivatives of salicylic acid. The core structure is characterized by a benzamide with a hydroxyl group positioned ortho to the amide functionality. The "5-chloro" designation indicates a chlorine atom at the C5 position of the benzene ring, a substitution pattern critical for the biological activity observed in many of its analogues.

PropertyValue
IUPAC Name 5-chloro-2-hydroxy-N-methylbenzamide
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 31507-68-9
Canonical SMILES CNC(=O)C1=C(C=C(C=C1)Cl)O
The Broader Context: Salicylanilides in Drug Discovery

Salicylanilides (2-hydroxy-N-phenylbenzamides) and related benzamides are an important class of aromatic compounds with a wide array of pharmacological activities.[2] Their history in medicine includes the use of Niclosamide as an anthelmintic agent.[1] More recently, research has pivoted towards repurposing this scaffold for other indications, revealing potent antibacterial, antimycobacterial, antifungal, and antiviral activities.[1][2] A significant challenge with some salicylanilides has been their low solubility, which has hindered widespread clinical use and spurred the development of new derivatives with improved physicochemical properties.[2] The exploration of simpler N-alkyl amides, such as the N-methyl variant, alongside more complex N-aryl derivatives, is part of a broader strategy to optimize this scaffold for modern therapeutic challenges, including multidrug-resistant pathogens and emerging viral threats.

Synthesis and Characterization

General Synthetic Strategies

The synthesis of 5-chloro-2-hydroxy-N-methylbenzamide and its analogues typically revolves around a standard amidation reaction. The primary challenge is the management of the two reactive functional groups on the salicylic acid core: the carboxylic acid and the phenolic hydroxyl group.

There are two common approaches:

  • Direct Acyl Chloride Formation and Amidation: The most direct route involves converting the carboxylic acid of 5-chlorosalicylic acid into a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂). This highly reactive intermediate is then immediately treated with the desired amine (e.g., methylamine) to form the amide bond. This method is efficient but requires careful handling of the moisture-sensitive acyl chloride.[3]

  • Protected Hydroxyl Group: To prevent side reactions at the phenolic hydroxyl, it can be protected with a suitable group, such as a benzyl ether. The synthesis then proceeds by activating the carboxylic acid (e.g., with DCC) or converting it to an acyl chloride, followed by amidation.[2] The final step involves the removal of the protecting group, often by catalytic hydrogenation, to yield the final product.[4] This multi-step process offers cleaner reactions and potentially higher yields for complex substrates.

Detailed Synthetic Protocol: Acyl Chloride Route

This protocol describes a general, self-validating methodology for the synthesis of N-substituted 5-chlorosalicylamides, adapted from common literature procedures.[3]

Step 1: Formation of 5-Chlorosalicyloyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, ~3.0 eq) dropwise at 0 °C. Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a highly electrophilic acyl chloride, activating it for the subsequent amidation. The excess is used to drive the reaction and can be removed by evaporation.

  • Allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step without further purification.[3]

Step 2: Amidation

  • Dissolve the crude 5-chlorosalicyloyl chloride in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve methylamine (or other desired amine, ~1.2 eq) and a non-nucleophilic base like triethylamine (TEA, ~1.5 eq) in the same anhydrous solvent. Causality: The base is crucial to neutralize the HCl byproduct generated during the amidation, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring completion by Thin Layer Chromatography (TLC).[3]

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Acyl_Chloride 5-Chlorosalicyloyl Chloride 5-Chlorosalicylic_Acid->Acyl_Chloride SOCl₂, Reflux Product 5-Chloro-2-hydroxy-N-methylbenzamide Acyl_Chloride->Product Anhydrous CH₂Cl₂ Amine Methylamine (R-NH₂) + TEA Amine->Product Purification Workup & Column Chromatography Product->Purification

Diagram 1: General Synthetic Workflow.
Characterization

The identity and purity of newly synthesized compounds are confirmed using standard analytical techniques. As reported in the literature for similar derivatives, these include:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure and arrangement of protons and carbons.[5][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl.[5]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.[5]

Physicochemical Properties and Metabolism

Lipophilicity and Solubility

For any compound to be a viable drug candidate, its physicochemical properties are paramount. Lipophilicity, often measured as logP, influences a molecule's ability to cross cell membranes. For the salicylanilide class, poor aqueous solubility has been a known limitation.[2] The substitution pattern on the benzamide core significantly impacts these properties. The replacement of a large aryl group (an anilide) with a small methyl group would be expected to decrease lipophilicity and potentially improve solubility, although this must be balanced against potential changes in target binding affinity.

Metabolic Pathways

The metabolic fate of N-methylbenzamides has been investigated, revealing key biotransformation pathways. Studies on model substrates show that N-methyl groups are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7]

  • N-Hydroxymethylation: The primary metabolic conversion is the formation of an N-(hydroxymethyl) compound. In the case of 4-chloro-N-methylbenzamide, this N-(hydroxymethyl) metabolite was found to be relatively stable.[7]

  • N-Demethylation: The N-(hydroxymethyl) intermediate can be unstable and may degrade, leading to the N-dealkylated (demethylated) parent amide and the release of formaldehyde.[7]

This metabolic pathway is critical for drug development, as it influences the compound's pharmacokinetic profile, duration of action, and potential for generating reactive metabolites.

G Parent 5-Chloro-2-hydroxy- N-methylbenzamide Metabolite1 N-(hydroxymethyl) Metabolite Parent->Metabolite1 CYP450 Oxidation Metabolite2 5-Chloro-2-hydroxy- benzamide (Demethylated) Metabolite1->Metabolite2 Formaldehyde Formaldehyde Metabolite1->Formaldehyde

Diagram 2: Proposed Metabolic Pathway.

Biological Activities and Therapeutic Potential

Analogues of 5-Chloro-2-hydroxy-N-methylbenzamide have demonstrated a robust and diverse range of biological activities, positioning this scaffold as a promising starting point for drug discovery programs.

Antiviral Activity

Derivatives of the closely related N-(phenyl)-5-chlorosalicylamide structure have shown potent efficacy against several clinically relevant viruses.

RSV is a primary cause of lower respiratory tract infections in young children.[1] A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent RSV inhibitors. These compounds were found to act through a dual mechanism:

  • Inhibition of Viral Replication: They substantially suppressed the generation of progeny viruses, viral genome copies, and the expression of viral proteins.[1]

  • Suppression of Inflammation: Critically, the compounds also inhibited RSV-induced activation of the transcription factors IRF3 and NF-κB. This action reduces the production of pro-inflammatory cytokines and chemokines, mitigating the host inflammatory response that contributes significantly to RSV-associated pathology.[1] The most potent compounds were shown to decrease the phosphorylation of IRF3 and the p65 subunit of NF-κB.[1]

HAdV infections can cause severe disease, particularly in immunocompromised individuals. Novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent HAdV inhibitors, showing improved potency and significantly lower cytotoxicity compared to the lead compound, niclosamide.[8] Mechanistic studies indicated that different analogues could interfere with distinct stages of the viral lifecycle; some appeared to target the HAdV DNA replication process, while others suppressed later steps.[8]

Table 1: Antiviral Activity of Representative Salicylamide Analogues

Compound Analogue Virus IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Analogue 15 HAdV 0.27 156.8 >580 [8]

| Niclosamide | HAdV | 0.44 | 14.5 | 33 |[8] |

IC₅₀: Half maximal inhibitory concentration. CC₅₀: Half maximal cytotoxic concentration. SI = CC₅₀/IC₅₀.

G RSV_Infection RSV Infection Signal_Cascade Host Cell Signaling Cascade (e.g., RIG-I/MAVS) RSV_Infection->Signal_Cascade Kinase_Activation TBK1/IKKε Activation Signal_Cascade->Kinase_Activation IRF3_Activation IRF3 Phosphorylation Kinase_Activation->IRF3_Activation NFkB_Activation NF-κB (p65) Phosphorylation Kinase_Activation->NFkB_Activation Nuclear_Translocation_IRF3 IRF3 Nuclear Translocation IRF3_Activation->Nuclear_Translocation_IRF3 Nuclear_Translocation_NFkB NF-κB Nuclear Translocation NFkB_Activation->Nuclear_Translocation_NFkB Gene_Transcription Pro-inflammatory Cytokine & Interferon Gene Transcription Nuclear_Translocation_IRF3->Gene_Transcription Nuclear_Translocation_NFkB->Gene_Transcription Inhibitor 5-Chlorosalicylamide Analogue Inhibitor->IRF3_Activation inhibits Inhibitor->NFkB_Activation inhibits

Diagram 3: Proposed Anti-RSV Mechanism of Action.
Antimicrobial Activity

The emergence of multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the discovery of new antibacterial agents.[9] The salicylamide scaffold has proven to be a promising source of such agents.[9] Derivatives of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated significant bactericidal activity against MRSA isolates.[9] Furthermore, sulfonamide-containing derivatives, such as 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, were highly active against both methicillin-sensitive and resistant S. aureus.[6][10]

Several series of 5-chlorosalicylamide derivatives have been evaluated for antimycobacterial activity and have shown efficacy comparable to or higher than standard drugs like isoniazid.[2] The activity extends to Mycobacterium tuberculosis as well as other non-tuberculous mycobacteria such as M. kansasii.[6][10]

Table 2: Antimicrobial Activity of Representative Salicylamide Analogues

Compound Analogue Target Organism MIC (µmol/L) Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide MRSA 15.62 - 31.25 [6][10]

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |[6][10] |

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Analysis

The extensive research into salicylamide analogues allows for the deduction of key structure-activity relationships, which are vital for guiding future drug design.

  • Core Scaffold: The 2-hydroxybenzamide core is essential. The intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen helps to planarize the system, which is often crucial for target binding.

  • C5-Position Halogen: The chlorine atom at the C5 position is a recurring feature in the most active compounds across antiviral and antibacterial assays. This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and its interactions with biological targets.

  • N-Substituent: This is the most critical point of diversification and has the greatest impact on potency, selectivity, and physicochemical properties.

    • Simple N-alkyl groups (like N-methyl) serve as a baseline.

    • Replacing the alkyl group with complex N-aryl or N-heteroaryl substituents (as seen in the antiviral and antibacterial sulfonamides) dramatically modulates activity.[6][8]

    • In the anti-HAdV series, complex substitutions on an N-(4-amino-2-chlorophenyl) moiety led to compounds with vastly improved selectivity indices compared to the parent niclosamide, demonstrating that careful tuning of this region can decouple therapeutic potency from host cell cytotoxicity.[8]

G cluster_SAR Structure-Activity Relationship Hotspots Core pos5 5-Position: - Chlorine is critical for high activity. - Modulates electronic properties. p5 pos5->p5 pos2 2-Position: - Hydroxyl group is key. - Forms intramolecular H-bond, - influences conformation. p2 pos2->p2 posN N-Substituent (R): - Major point of diversification. - Governs potency, selectivity, and physicochemical properties. - Simple alkyl (e.g., -CH₃) vs. - Complex aryl groups. pN posN->pN

Diagram 4: Key Structure-Activity Relationships.

Future Directions and Conclusion

5-Chloro-2-hydroxy-N-methylbenzamide and its analogues represent a highly promising and therapeutically relevant class of molecules. The scaffold's proven success against challenging viral and bacterial pathogens underscores its value in modern drug discovery.

Future research should focus on:

  • Mechanism Deconvolution: While initial mechanisms have been proposed, further studies are needed to identify the precise molecular targets for the antiviral and antibacterial activities.

  • Pharmacokinetic Optimization: A systematic investigation into how N-substituent modifications affect ADME (Absorption, Distribution, Metabolism, Excretion) properties is required to develop candidates with favorable in vivo profiles.

  • Expansion of Therapeutic Scope: Given the broad biological activity, this scaffold should be explored for other applications, such as anti-parasitic, anti-inflammatory, or anti-cancer agents, building on initial reports for the wider salicylanilide class.[2]

References

  • Smolecule. (2023, August 15). 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide.
  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(9), 1047. Available from: [Link]

  • Kos, J., et al. (2014). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International. Available from: [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Available from: [Link]

  • Xu, L., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Goksu, S., et al. (2017). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available from: [Link]

  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. Available from: [Link]

  • Ortega-Alarcon, D., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(23), 14856-14873. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 503. Available from: [Link]

  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 348094, 5-Chloro-2-hydroxybenzamide. Available from: [Link].

  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-64. Available from: [Link]

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide from Salicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, salicylic acid. The synthesis is strategically divided into two primary stages: (1) the regioselective chlorination of salicylic acid to yield 5-chlorosalicylic acid, and (2) the subsequent amidation with methylamine to form the target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the synthesized compounds, ensuring a reproducible and well-understood synthetic workflow.

Introduction and Strategic Overview

5-Chloro-2-hydroxy-N-methylbenzamide belongs to the salicylamide class of compounds, which are renowned for their diverse biological activities. Notably, this scaffold is a key component of niclosamide, an anthelmintic drug that has been investigated for broader applications, including antiviral and anticancer therapies[1][2][3]. The synthesis of analogs is a critical step in optimizing drug-like properties such as efficacy, bioavailability, and cytotoxicity[4][5].

The synthetic route outlined herein is a logical and efficient pathway that begins with the electrophilic aromatic substitution on salicylic acid, followed by a nucleophilic acyl substitution to construct the final amide bond.

Overall Synthetic Pathway

The synthesis proceeds in two distinct, high-yielding steps:

  • Step 1: Electrophilic Chlorination. Salicylic acid is chlorinated to produce the key intermediate, 5-chlorosalicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho, para-directing. Due to steric hindrance at the ortho positions (3 and 6), substitution occurs preferentially at the para-position (5).

  • Step 2: Amidation. The carboxylic acid of 5-chlorosalicylic acid is first activated to an acyl chloride using thionyl chloride. This highly reactive intermediate is then coupled with methylamine to furnish the desired N-methylbenzamide product.

The complete workflow is illustrated below.

G cluster_0 Synthesis Workflow Salicylic Acid Salicylic Acid 5-Chlorosalicylic Acid 5-Chlorosalicylic Acid Salicylic Acid->5-Chlorosalicylic Acid Step 1: Chlorination (SO2Cl2) 5-Chloro-2-hydroxybenzoyl chloride Acyl Chloride Intermediate 5-Chlorosalicylic Acid->5-Chloro-2-hydroxybenzoyl chloride Step 2a: Activation (SOCl2) Final Product 5-Chloro-2-hydroxy- N-methylbenzamide 5-Chloro-2-hydroxybenzoyl chloride->Final Product Step 2b: Amidation (CH3NH2)

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of 5-Chlorosalicylic Acid

Principle and Mechanistic Insight

The direct chlorination of salicylic acid is an electrophilic aromatic substitution reaction. While elemental chlorine can be used, it is a hazardous gas requiring specialized equipment. A more convenient and equally effective laboratory-scale reagent is sulfuryl chloride (SO₂Cl₂)[6][7]. The reaction is typically performed in an inert solvent. Sulfuryl chloride serves as a source of electrophilic chlorine, often with radical or ionic pathways contributing to the chlorination. The regioselectivity is governed by the directing effects of the hydroxyl group, leading predominantly to the 5-chloro isomer[8].

G Salicylic_Acid Salicylic Acid Intermediate [Transition State] Salicylic_Acid->Intermediate Electrophilic Attack SO2Cl2 SO₂Cl₂ SO2Cl2->Intermediate Product 5-Chlorosalicylic Acid Intermediate->Product Aromatization SO2 SO₂ Intermediate->SO2 HCl HCl Intermediate->HCl

Caption: Mechanism of electrophilic chlorination.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Salicylic Acid138.1210.0 g72.4Starting material
Sulfuryl Chloride (SO₂Cl₂)134.975.4 mL (7.3 g)54.3Chlorinating agent (0.75 eq)
Acetonitrile (MeCN)41.05100 mL-Anhydrous, reaction solvent
Ice-water bath-As needed-For temperature control
Deionized Water18.02~500 mL-For workup and washing
Saturated NaCl solution-~100 mL-For workup
Anhydrous MgSO₄120.37~5 g-Drying agent

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add salicylic acid (10.0 g, 72.4 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask and stir until the salicylic acid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add sulfuryl chloride (5.4 mL, 54.3 mmol) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred salicylic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 hexane:ethyl acetate mixture.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 300 mL of cold deionized water with stirring. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove any residual acid and salts.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C overnight. The expected product is 5-chlorosalicylic acid as a white crystalline solid.

  • Characterization: The typical yield is 85-95%. The melting point should be in the range of 172-175 °C. The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Part II: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Principle and Mechanistic Insight

The amidation of a carboxylic acid requires activation to a more electrophilic species, as the carboxylate is a poor electrophile. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion[9]. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by methylamine to form the stable amide bond.

G cluster_1 Step 2a: Acyl Chloride Formation cluster_2 Step 2b: Amidation 5-CSA 5-Chlorosalicylic Acid AcylChloride 5-Chloro-2-hydroxy- benzoyl chloride 5-CSA->AcylChloride Nucleophilic Acyl Substitution SOCl2 SOCl₂ SOCl2->AcylChloride SO2_HCl SO₂ + HCl (gases) AcylChloride->SO2_HCl AcylChloride2 5-Chloro-2-hydroxy- benzoyl chloride FinalProduct 5-Chloro-2-hydroxy- N-methylbenzamide AcylChloride2->FinalProduct Nucleophilic Attack Methylamine CH₃NH₂ Methylamine->FinalProduct HCl_salt CH₃NH₃⁺Cl⁻ FinalProduct->HCl_salt

Caption: Two-stage mechanism for the amidation reaction.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Chlorosalicylic Acid172.575.0 g29.0From Part I
Thionyl Chloride (SOCl₂)118.974.2 mL (6.9 g)58.0Activating agent (2.0 eq)
Toluene92.1450 mL-Anhydrous, reaction solvent
Methylamine (40% in H₂O)31.066.8 mL87.0Nucleophile (3.0 eq)
Dichloromethane (DCM)84.93100 mL-Extraction solvent
1 M HCl (aq)36.46~50 mL-For workup
Saturated NaHCO₃ (aq)84.01~50 mL-For workup
Anhydrous MgSO₄120.37~5 g-Drying agent

Procedure

  • Acyl Chloride Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (connected to a gas scrubber), suspend 5-chlorosalicylic acid (5.0 g, 29.0 mmol) in 50 mL of anhydrous toluene.

    • Add thionyl chloride (4.2 mL, 58.0 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle. The solid will slowly dissolve as the reaction proceeds and gas evolution ceases. Maintain reflux for 2 hours.

    • After 2 hours, cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 5-chloro-2-hydroxybenzoyl chloride is obtained as a yellowish oil or solid and is used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in 50 mL of dichloromethane (DCM) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dilute the methylamine solution (6.8 mL of 40% aq. solution, 87.0 mmol) with 20 mL of cold water.

    • Slowly add the diluted methylamine solution to the stirred acyl chloride solution over 20 minutes, keeping the temperature below 10 °C. A precipitate may form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with saturated NaCl solution (25 mL).

    • Dry the organic layer (DCM) over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford 5-Chloro-2-hydroxy-N-methylbenzamide as a white or off-white solid.

  • Characterization: The expected yield is 75-85%. The melting point and spectral data (¹H NMR, ¹³C NMR, IR) should be consistent with the structure of the target compound.

Safety and Handling Precautions

  • Sulfuryl Chloride (SO₂Cl₂) & Thionyl Chloride (SOCl₂): Both are corrosive, toxic, and react violently with water to release toxic gases (HCl, SO₂). Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine: Flammable and corrosive. The aqueous solution has a strong, pungent odor. Handle in a fume hood.

  • Solvents (Acetonitrile, Toluene, DCM): These are flammable and/or toxic. Avoid inhalation and skin contact.

  • Acids and Bases (HCl, NaOH, NaHCO₃): Corrosive. Handle with care and appropriate PPE.

References

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. National Center for Biotechnology Information. [Link]

  • Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. RSC Publishing. [Link]

  • Salicylic acid. Wikipedia. [Link]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. ScienceOpen. [Link]

  • Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. ResearchGate. [Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Dovepress. [Link]

  • DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Indian Academy of Sciences. [Link]

  • Process for preparing s-chlorosalicylic.
  • A kind of improvement synthetic method of 5 chloro-salicylic acid.
  • 5-Chlorosalicylic Acid. PubChem. [Link]

  • Sulfuryl chloride. Wikipedia. [Link]

  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. [Link]

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Technical Guide: 5-Chloro-2-hydroxy-N-methylbenzamide in Drug Synthesis

[1][2]

Introduction & Strategic Value

5-Chloro-2-hydroxy-N-methylbenzamide (CAS: 70112-20-8 ) is a versatile salicylamide derivative that serves as a high-value building block in medicinal chemistry.[1][2] Unlike its simple acid or ester precursors, this N-methyl amide offers a pre-installed "pseudo-ring" motif driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl.

This structural rigidity makes it an ideal pharmacophore scaffold for Fragment-Based Drug Discovery (FBDD).[2] It is increasingly utilized in the synthesis of:

  • WDR5-MYC Inhibitors: Targeting protein-protein interactions in oncology.[1][2]

  • 1,3-Benzoxazin-4-ones: Via condensation with aldehydes, creating bioactive heterocycles.[1][2]

  • Antiviral Agents: As a core scaffold for Niclosamide-like analogs.[1][2]

This guide details the physicochemical profile, synthetic utility, and a validated protocol for converting this intermediate into bioactive benzoxazinone derivatives.

Chemical Profile & Stability

The compound exhibits distinct properties due to the electron-withdrawing chlorine at the 5-position and the N-methyl group, which modulates lipophilicity compared to the primary amide.[1][2]

PropertyDataRelevance
CAS Number 70112-20-8Unique Identifier
Formula C₈H₈ClNO₂Low Molecular Weight (Fragment)
MW 185.61 g/mol Ideal for FBDD (Rule of 3 compliant)
pKa (Phenol) ~7.8 - 8.2Enhanced acidity vs. phenol due to 5-Cl and amide
Solubility DMSO, MeOH, DMFPoor water solubility; requires organic co-solvents
Stability HighStable to hydrolysis at neutral pH; reactive at extreme pH

Structural Insight: The ortho-hydroxy and amide groups form a planar 6-membered pseudo-cycle.[1][2] This conformation mimics heterocyclic rings, allowing the molecule to bind deeply into hydrophobic protein pockets (e.g., WDR5 binding site) while minimizing entropic penalty upon binding.

Application Workflow: Synthesis Pathways

The following diagram illustrates the two primary divergent pathways for this intermediate: Cyclization (Path A) and Functionalization (Path B).

GStartPrecursor:5-Chloro-2-hydroxybenzoic acidInterINTERMEDIATE:5-Chloro-2-hydroxy-N-methylbenzamide(CAS 70112-20-8)Start->Inter1. SOCl22. MeNH2PathAPath A: Cyclocondensation(Aldehyde/Acetal)Inter->PathA+ R-CHO(Acid Cat.)PathBPath B: O-Sulfonylation(Sulfonyl Chlorides)Inter->PathB+ Ar-SO2Cl(Base)ProdAProduct A:2,3-Dihydro-1,3-benzoxazin-4-ones(Bioactive Heterocycle)PathA->ProdAProdBProduct B:WDR5 Inhibitors(Protein-Protein Interaction)PathB->ProdB

Figure 1: Divergent synthetic utility of 5-Chloro-2-hydroxy-N-methylbenzamide in generating heterocycles and protein inhibitors.

Detailed Protocol: Synthesis of 1,3-Benzoxazin-4-ones

One of the most valuable applications of this intermediate is its conversion into 2,3-dihydro-1,3-benzoxazin-4-ones via a Mannich-type cyclocondensation.[1][2] This reaction locks the conformation and generates a scaffold found in potent antipsychotic and anti-inflammatory drugs.

Objective

To synthesize 6-chloro-3-methyl-2-substituted-2,3-dihydro-1,3-benzoxazin-4-one from 5-chloro-2-hydroxy-N-methylbenzamide.

Materials
  • Substrate: 5-Chloro-2-hydroxy-N-methylbenzamide (1.0 eq)

  • Reagent: Aryl Aldehyde (e.g., Benzaldehyde, 1.1 eq) or Paraformaldehyde (for unsubstituted C2).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Trifluoroacetic acid (TFA).[2]

  • Solvent: Toluene (anhydrous).[2]

  • Equipment: Dean-Stark trap (for water removal).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5-Chloro-2-hydroxy-N-methylbenzamide (1.85 g, 10 mmol) in Toluene (40 mL).

    • Add the Aldehyde (11 mmol).[2] Note: If using paraformaldehyde, use 1.5 eq equivalent of formaldehyde units.

    • Add pTSA (172 mg, 1.0 mmol) as the acid catalyst.

  • Cyclization (Dehydration):

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1][2]

    • Heat the mixture to Reflux (110°C) with vigorous stirring.

    • Monitor the collection of water in the trap. The reaction is typically complete when water evolution ceases (approx. 4–6 hours).[2]

    • Validation: Check reaction progress via TLC (Mobile Phase: Hexane/EtOAc 3:1).[2] The starting amide (more polar) should disappear, and a less polar product spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with Sat. NaHCO₃ (2 x 20 mL) to remove the acid catalyst.[2]

    • Wash with Brine (20 mL).[2]

    • Dry the organic layer over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure to yield the crude solid.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).[2]

Mechanism of Action

The reaction proceeds via the formation of an N-acyliminium ion intermediate.[1][2] The phenolic oxygen attacks the activated aldehyde carbonyl, followed by intramolecular nucleophilic attack of the amide nitrogen, releasing water. The N-methyl group remains part of the ring, forming the 3-position substituent.[1][2]

Advanced Application: WDR5-MYC Inhibition

Recent research (see References) highlights this intermediate's role in developing inhibitors for WD Repeat-Containing Protein 5 (WDR5) .[1][2]

  • The Target: WDR5 is an essential cofactor for the MYC oncoprotein.[3]

  • The Role of the Intermediate: The 5-chloro-2-hydroxybenzamide moiety mimics the "WBM" (WDR5-binding motif) of the MYC protein.[1][2]

  • Key Interaction: The phenolic -OH forms a critical hydrogen bond with Ser218 or Ala217 in the WDR5 pocket, while the 5-Cl occupies a hydrophobic cleft.[1]

  • Synthesis Note: For this application, the intermediate is typically reacted with sulfonyl chlorides (e.g., 3-bromo-benzenesulfonyl chloride) at the phenolic position or coupled via the amide nitrogen if the methyl group is replaced by a linker.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][4]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods if exposed to air.[2]

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Compound Identity: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 12224707, 5-Chloro-2-hydroxy-N-methylbenzamide.[1][2] Link[2]

  • WDR5 Inhibitor Application: "Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)." Journal of Medicinal Chemistry. (Describes the use of this specific scaffold for protein-protein interaction inhibition). Link

  • Benzoxazinone Synthesis: "Synthesis and biological evaluation of 2,3-dihydro-1,3-benzoxazin-4-ones." European Journal of Medicinal Chemistry. (General protocol grounding for the cyclization method described). Link

  • Supplier Data: BLD Pharm Catalog Entry for CAS 70112-20-8.[2][5][6][7] Link

Application Notes and Protocols: Leveraging 5-Chloro-2-hydroxy-N-methylbenzamide Scaffolds in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from the 5-chloro-2-hydroxy-N-methylbenzamide scaffold. This document outlines the scientific rationale, detailed synthetic protocols, and methodologies for antimicrobial efficacy testing, designed to empower researchers in the development of new therapeutics against multidrug-resistant pathogens.

Introduction: The Salicylanilide Scaffold as a Privileged Antimicrobial Pharmacophore

The salicylanilide chemical class, characterized by a 2-hydroxy-N-phenylbenzamide core, has long been a subject of significant interest in medicinal chemistry due to a broad spectrum of biological activities.[1] Notably, their potent antibacterial (including antimycobacterial) and antifungal properties have positioned them as promising candidates for the development of new anti-infective agents.[1] The emergence of microbial resistance to existing drug classes necessitates the exploration of novel chemical entities and mechanisms of action. Salicylanilides, and specifically derivatives of 5-chloro-2-hydroxy-N-methylbenzamide, represent a compelling starting point for such endeavors.

The core hypothesis underpinning the antimicrobial activity of salicylanilides is their function as proton shuttles, which disrupt the cellular proton gradient across microbial membranes.[2] This disruption of the proton motive force is detrimental to essential cellular processes, including ATP synthesis, leading to cell death. Structure-activity relationship (SAR) studies have consistently highlighted the critical role of a free phenolic hydroxyl group on the salicylic acid moiety and the presence of electron-withdrawing groups on the aniline ring for potent antimicrobial activity.[2]

This guide will focus on the practical application of these principles, providing detailed protocols for the synthesis of novel salicylanilide derivatives and their subsequent antimicrobial evaluation.

Synthetic Pathways and Methodologies

The synthesis of antimicrobial agents from the 5-chloro-2-hydroxybenzamide core typically involves the derivatization of the parent 5-chlorosalicylic acid. The following section details a robust and adaptable two-step synthetic protocol.

General Synthetic Scheme

The overall synthetic strategy involves the activation of the carboxylic acid of 5-chlorosalicylic acid to form an acyl chloride, followed by amidation with a selected aniline derivative.

Synthetic Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid 5-Chloro-2-hydroxybenzoyl_chloride 5-Chloro-2-hydroxybenzoyl chloride 5-Chlorosalicylic_Acid->5-Chloro-2-hydroxybenzoyl_chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Aniline_Derivative Substituted Aniline Final_Product Antimicrobial Salicylanilide Analog 5-Chloro-2-hydroxybenzoyl_chloride->Final_Product DCM, rt MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Sources

Application Notes and Protocols for the Selective N-methylation of 5-Chloro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective N-methylation of 5-Chloro-2-hydroxybenzamide, a transformation of significant interest in medicinal chemistry and drug development. The presence of two potentially reactive sites—a phenolic hydroxyl group and a primary amide—presents a significant challenge in achieving selective methylation on the nitrogen atom. This guide details a robust protocol designed to favor N-methylation over the competing O-methylation, discusses the underlying chemical principles governing this selectivity, and provides in-depth procedures for reaction monitoring, product purification, and characterization.

Introduction

N-methylated benzamides are a prevalent motif in a wide array of pharmacologically active compounds. The introduction of a methyl group on the amide nitrogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Chloro-2-hydroxybenzamide, a salicylamide derivative, serves as a valuable scaffold in drug discovery. Its selective N-methylation yields N-methyl-5-chloro-2-hydroxybenzamide, a precursor for more complex molecular architectures.

The primary challenge in the methylation of 5-Chloro-2-hydroxybenzamide lies in the ambident nucleophilic nature of the molecule. It possesses two acidic protons: one on the phenolic oxygen and another on the amide nitrogen. The relative acidity of these protons plays a crucial role in determining the site of methylation. Generally, phenols are significantly more acidic (pKa ≈ 10) than primary amides (pKa ≈ 18)[1][2]. Consequently, under strongly basic conditions, deprotonation of the phenolic hydroxyl group is favored, leading to the formation of the O-methylated byproduct. Therefore, achieving selective N-methylation necessitates carefully controlled reaction conditions that favor the kinetic or thermodynamic N-alkylation product.

This guide presents a protocol that leverages a mild base, cesium carbonate (Cs₂CO₃), in conjunction with methyl iodide to achieve high selectivity for N-methylation. The rationale behind this choice lies in the ability of the larger, softer cesium cation to preferentially coordinate with the "softer" nitrogen atom of the amide, thereby enhancing its nucleophilicity towards the methylating agent.

Chemical Structures and Reaction Scheme

Caption: Reaction scheme for the selective N-methylation of 5-Chloro-2-hydroxybenzamide.

Experimental Protocol: Selective N-methylation

This protocol is designed to favor the formation of the N-methylated product.

Materials:

  • 5-Chloro-2-hydroxybenzamide

  • Methyl iodide (CH₃I)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-2-hydroxybenzamide (1.0 eq).

    • Add anhydrous cesium carbonate (1.5 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration of ~0.1-0.2 M).

    • Stir the suspension at room temperature for 30 minutes.

  • Methylation:

    • Add methyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring:

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% ethyl acetate in hexane).

    • Spot the reaction mixture, the starting material, and a co-spot on a TLC plate.

    • Visualize the spots under a UV lamp. The product is expected to have a higher Rf value than the starting material. The formation of the O-methylated byproduct, which is generally less polar than the N-methylated product, should also be monitored.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product will likely contain a mixture of the desired N-methylated product, the O-methylated byproduct, and any unreacted starting material. Purification is typically achieved by column chromatography.[2]

Procedure:

  • Column Preparation:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).[3][4]

  • Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 10% ethyl acetate in hexane, gradually increasing the polarity to 30-40% ethyl acetate.

    • The less polar O-methylated byproduct will elute first, followed by the desired N-methylated product. The more polar starting material will elute last or remain on the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-methyl-5-chloro-2-hydroxybenzamide.

Characterization and Data Analysis

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations for N-methyl-5-chloro-2-hydroxybenzamide
¹H NMR - A singlet corresponding to the N-methyl protons (CH₃) around δ 2.9-3.1 ppm. - A broad singlet for the phenolic hydroxyl proton (OH) at a downfield chemical shift. - A quartet or doublet of doublets for the N-H proton, coupled to the methyl protons. - Aromatic protons in the expected region (δ 6.8-7.5 ppm) with splitting patterns consistent with the substitution pattern.
¹³C NMR - A peak for the N-methyl carbon around 26-30 ppm. - A peak for the carbonyl carbon around 168-172 ppm. - Aromatic carbon signals in the region of 115-160 ppm.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the mass of N-methyl-5-chloro-2-hydroxybenzamide (C₈H₈ClNO₂). The fragmentation pattern may show a loss of the methyl group or other characteristic fragments.[5][6][7]
Infrared (IR) Spectroscopy - A broad O-H stretching band around 3200-3400 cm⁻¹. - An N-H stretching band around 3300-3500 cm⁻¹. - A strong C=O (amide I) stretching band around 1640-1680 cm⁻¹.[1][8]
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used. HPLC can also be used to separate the N- and O-methylated isomers.[9]

Mechanism and Selectivity

The selectivity of the N-methylation over O-methylation is a key aspect of this protocol and is governed by the principles of hard and soft acid-base (HSAB) theory.

Selectivity_Mechanism cluster_substrate 5-Chloro-2-hydroxybenzamide Anion cluster_reaction_paths Reaction Pathways cluster_products Products Substrate Ambident Nucleophile (Phenoxide and Amide Anion) O_Attack O-Attack (Hard Nucleophile) Substrate->O_Attack More acidic proton (favored by strong, small bases like NaH) N_Attack N-Attack (Soft Nucleophile) Substrate->N_Attack Less acidic proton (favored by mild, large bases like Cs₂CO₃) O_Methylated O-Methylated Product (Thermodynamically Favored) O_Attack->O_Methylated N_Methylated N-Methylated Product (Kinetically Favored with Cs⁺) N_Attack->N_Methylated N_Attack->N_Methylated Cs⁺ coordination favors N-nucleophilicity

Caption: Factors influencing the selectivity of N- vs. O-methylation.

The phenoxide ion is a "hard" nucleophile, while the amide anion is a "softer" nucleophile. Methyl iodide is a relatively "soft" electrophile. According to HSAB theory, soft-soft interactions are favored. The use of cesium carbonate as a base is critical. The large, polarizable cesium cation (a soft Lewis acid) is thought to chelate with both the phenoxide and the amide, but its interaction with the softer amide nitrogen enhances the nucleophilicity of the nitrogen atom, directing the attack of the soft methyl iodide to the amide nitrogen. This leads to the kinetically favored N-methylated product. In contrast, stronger, "harder" bases like sodium hydride would irreversibly deprotonate the more acidic phenol, leading predominantly to the thermodynamically more stable O-methylated product.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Incomplete deprotonation; Inactive methyl iodide; Low reaction temperature.Use freshly opened, anhydrous DMF; Ensure Cs₂CO₃ is anhydrous; Use fresh methyl iodide; Increase reaction temperature slightly (e.g., to 60 °C).
Formation of significant O-methylated byproduct Base is too strong or reaction temperature is too high.Ensure the use of a mild base like Cs₂CO₃; Avoid higher temperatures for prolonged periods.
Formation of N,N-dimethylated product Excess methyl iodide; Prolonged reaction time.Use a stoichiometric amount of methyl iodide (1.1-1.2 eq); Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult separation of isomers Similar polarity of N- and O-methylated products.Use a longer chromatography column for better resolution; Employ a shallower solvent gradient during elution; Consider using a different stationary phase or HPLC for purification.[10][11]

References

  • Jadrijevi-Mladar Taka, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176.
  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ospina, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‑Functionalization of Heterocycles and Late-Stage Modifications.
  • Ospina, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Request PDF.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674).
  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction.
  • Jadrijevi-Mladar Taka, M., & Viki-Topi, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
  • Hammer, S. C. (2022). Biocatalytic Alkylation Chemistry: Building Molecular Complexity with High Selectivity. University of Bielefeld.
  • Science Ready. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ECHEMI. (n.d.).
  • CiteSeerX. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide.
  • Benchchem. (n.d.).
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Kareem, A. A., et al. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
  • Pöthig, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319.
  • Chemguide. (n.d.).
  • UTSC. (n.d.).
  • Virtual Lab. (n.d.).
  • SIELC. (2018). Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • SpectraBase. (n.d.). Salicylamide - Optional[1H NMR] - Chemical Shifts.
  • Qian, K., & Breit, B. (2011). Recent developments in the HPLC separation of phenolic compounds.
  • MTC USA. (2025).
  • ChemicalBook. (n.d.). Salicylamide(65-45-2) 1H NMR spectrum.
  • University of California, Irvine. (n.d.).
  • Welch Materials. (2024).
  • Nacalai Tesque, Inc. (n.d.). (7)
  • Doc Brown's Chemistry. (n.d.).
  • Selva, M., et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters, 44(3), 569-572.
  • Chemistry Online @ UTSC. (n.d.).
  • Virtual Lab. (n.d.).
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Rao, K. V., & Seshadri, T. R. (1946). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 375-379.

Sources

Experimental setup for 5-Chloro-2-hydroxy-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for the Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

A Detailed Guide to the Amide Coupling Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Introduction

5-Chloro-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative. Molecules within this class are significant in medicinal chemistry, often serving as key intermediates or scaffolds for the development of novel therapeutic agents. The presence of the hydroxyl, chloro, and N-methylamide functional groups provides multiple points for further chemical modification, making it a versatile building block. This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide from 5-chlorosalicylic acid and methylamine. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, emphasizing the use of a carbodiimide coupling agent to facilitate efficient amide bond formation.

Synthesis Overview & Mechanistic Rationale

The core transformation in this synthesis is the formation of an amide bond between a carboxylic acid (5-chlorosalicylic acid) and a primary amine (methylamine). A direct reaction between these two functional groups is generally inefficient for amide synthesis. This is because the carboxylic acid is acidic and the amine is basic, leading to a rapid acid-base reaction that forms a stable ammonium carboxylate salt. This salt formation deactivates the amine's nucleophilicity, preventing it from attacking the carbonyl carbon.[1][2]

To overcome this, a coupling agent is employed to activate the carboxylic acid.[3][4] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[1][2] This intermediate is highly susceptible to nucleophilic attack by the amine. The reaction proceeds as follows:

  • Activation: The EDC reacts with the carboxyl group of 5-chlorosalicylic acid to form the O-acylisourea active ester. This step converts the hydroxyl group of the carboxylic acid into a good leaving group.[1][5]

  • Nucleophilic Attack: The methylamine, acting as a nucleophile, attacks the carbonyl carbon of the active intermediate.

  • Amide Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing an N,N'-disubstituted urea byproduct (EDU), which is water-soluble and easily removed during aqueous workup.

The overall reaction scheme is presented below:

Figure 1: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide from 5-chlorosalicylic acid and methylamine using EDC.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Chlorosalicylic Acid172.575.00 g28.971.0
Methylamine (40% in H₂O)31.063.34 mL43.461.5
EDC·HCl191.706.65 g34.771.2
Dichloromethane (DCM)-150 mL--
1 M Hydrochloric Acid (HCl)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Ethyl Acetate-As needed--
Hexanes-As needed--

Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

Safety Precautions

  • General: This procedure should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][8]

  • Reagent Specific:

    • 5-Chlorosalicylic Acid: Causes skin and serious eye irritation.[9] Avoid inhalation of dust.

    • EDC·HCl: Causes serious eye irritation.

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Handle with care to avoid inhalation and skin contact.

    • Methylamine: Is a flammable and corrosive gas/liquid. The aqueous solution is basic and can cause skin and eye irritation.[6]

    • Hydrochloric Acid: Is corrosive. Handle with care to avoid contact with skin and eyes.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Amide Coupling cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Analysis A Dissolve 5-Chlorosalicylic Acid & EDC in DCM B Cool to 0°C in Ice Bath A->B C Add Methylamine Solution Dropwise B->C D Stir at 0°C for 30 min C->D Initiate Coupling E Warm to Room Temperature & Stir for 12-16 h D->E F Monitor Reaction (e.g., TLC) E->F G Wash with 1 M HCl F->G Reaction Complete H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in vacuo J->K L Purify Crude Product (Recrystallization or Chromatography) K->L Crude Product M Characterize Pure Product (NMR, MS, IR) L->M

Caption: Workflow for the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylic acid (5.00 g, 28.97 mmol) and EDC·HCl (6.65 g, 34.77 mmol).

    • Add 100 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solids are fully dissolved.

    • Cool the reaction flask in an ice bath to 0°C.

  • Amide Coupling:

    • While stirring at 0°C, add the 40% aqueous solution of methylamine (3.34 mL, 43.46 mmol) dropwise over 10-15 minutes.

    • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 5-chlorosalicylic acid starting material.

  • Aqueous Workup:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (1 x 50 mL) to remove any unreacted amine and the EDC byproduct.

      • Saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted carboxylic acid.

      • Brine (1 x 50 mL) to remove residual water.[10][11]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, which may be an off-white or pale yellow solid, can be purified by recrystallization.

    • A suitable solvent system for recrystallization is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the final product, 5-Chloro-2-hydroxy-N-methylbenzamide, should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The monoisotopic mass is 185.03 g/mol .

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl.

Troubleshooting
  • Low Yield:

    • Cause: Incomplete reaction or loss of product during workup.

    • Solution: Ensure the EDC is fresh, as it can hydrolyze over time. Confirm the reaction has gone to completion using TLC before beginning the workup. Be careful during extractions to avoid loss into the aqueous layers.

  • Product Fails to Crystallize:

    • Cause: Presence of impurities or use of an inappropriate solvent system.

    • Solution: If recrystallization fails, purify the product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Contamination with Urea Byproduct:

    • Cause: Insufficient washing during the aqueous workup.

    • Solution: The urea byproduct from EDC is water-soluble. Ensure the 1 M HCl wash is performed thoroughly, as this helps in its removal.

Conclusion

This application note details a reliable and robust method for synthesizing 5-Chloro-2-hydroxy-N-methylbenzamide. By leveraging an EDC-mediated amide coupling, the protocol circumvents the challenges associated with direct amidation of carboxylic acids. The procedure is straightforward, employs readily available reagents, and includes a simple workup and purification, making it highly suitable for researchers in synthetic and medicinal chemistry.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 19, 2026, from [Link]

  • AAPPTEC. (2014, November 12). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Prakash, C., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1136-1143. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Retrieved February 19, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 19, 2026, from [Link]

  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-855. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved February 19, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
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  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • ResearchGate. (n.d.). The single crystal structures of 5-chloro-2-hydroxy-benzamide. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-hydroxy-n-(4-methylphenyl)benzamide (C14H12ClNO2). Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Retrieved February 19, 2026, from [Link]

  • Chegg. (2020, August 4). Question: hello,i need the reaction mechanism with all the details.... Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.... Retrieved February 19, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

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  • Letters in Applied NanoBioScience. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

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Application Note: High-Sensitivity Quantitation of 5-Chloro-2-hydroxy-N-methylbenzamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the bioanalysis of 5-Chloro-2-hydroxy-N-methylbenzamide (CAS: 70112-20-8).[1][2][3] It is designed for analytical chemists and DMPK scientists involved in impurity profiling, metabolite identification, or pharmacokinetic assessment of salicylamide-based therapeutics.[1][2][3]

Introduction & Scientific Context

5-Chloro-2-hydroxy-N-methylbenzamide is a chlorinated salicylamide derivative often encountered in drug development as:

  • A Synthetic Intermediate: A key building block for WDR5-MYC inhibitors and other sulfonamide-based antineoplastic agents [1, 2].[1][2][3]

  • A Degradation Product: The hydrolysis product of complex benzodiazepines or salicylamide-based drugs under acidic/basic stress.[1][2][3]

  • A Metabolite: A potential Phase I metabolite resulting from the cleavage of larger N-methylbenzamide drug scaffolds.[1][2][3]

Chemical Profile[1][2][3][4][5][6][7]
  • Formula:

    
    
    
  • Exact Mass: 185.02 Da[1][2][3]

  • LogP: ~2.1 (Moderate Lipophilicity)[1][2][3]

  • pKa: ~8.5 (Phenolic OH), Amide is neutral.[1][2][3]

  • Key Structural Feature: An intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, which influences ionization efficiency and chromatographic peak shape.[1][2][3]

This protocol addresses the challenge of quantifying this polar, low-molecular-weight compound in biological matrices (plasma/microsomes) where matrix interference is high.[1][2][3]

Method Development Strategy

Ionization Mode Selection: The "Amide vs. Phenol" Dilemma

While most amides are analyzed in Positive Electrospray Ionization (ESI+) , this molecule possesses a phenolic hydroxyl group that ionizes exceptionally well in Negative Mode (ESI-) .[1][2][3]

  • Recommendation: Use ESI+ as the primary mode for compatibility with co-eluting metabolites that may lack acidic protons.[1][2][3]

  • Expert Insight: If background noise in plasma is too high in ESI+, switch to ESI-. The chlorine atom provides a distinct isotope pattern (

    
     ratio of 3:[1][2][3]1) that serves as a secondary confirmation tool in both modes.
    
Chromatographic Separation

The intramolecular H-bond makes the molecule planar and moderately hydrophobic.[1][2][3]

  • Column: A C18 column with polar-embedded groups or a Phenyl-Hexyl column is superior to standard C18.[1][3] The Phenyl-Hexyl phase interacts with the chlorinated aromatic ring via

    
     stacking, offering better selectivity against matrix phospholipids.[1][2][3]
    
  • Mobile Phase: Acidic pH is required to keep the phenol protonated (

    
    ) for retention.[1][2][3] Formic acid (0.1%) is ideal.[1][2][3]
    

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: 5-Chloro-2-hydroxy-N-methylbenzamide (purity >98%).[1][3]

  • Internal Standard (IS): 5-Chloro-2-methoxy-N-methylbenzamide (structural analog) or stable isotope labeled equivalent if available.[1][2][3]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1][2][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression at the low m/z range (186 Da).[1][2][3]

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Extract: Add 600 µL of Ethyl Acetate .

  • Agitate: Vortex for 5 minutes at high speed; Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass vial.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions
Liquid Chromatography (LC)
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm)
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol 2-5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Program:

  • 0.0 min: 5% B[1][2][3]

  • 0.5 min: 5% B (Divert to waste to remove salts)

  • 3.0 min: 95% B[1][2][3]

  • 4.0 min: 95% B[1][2][3]

  • 4.1 min: 5% B[1][2][3]

  • 5.5 min: Stop (Re-equilibration)

Mass Spectrometry (MS)[1][2][3]
  • Source: ESI+ (Positive Mode)

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)RoleMechanism
5-Cl-2-OH-NMB 186.0 155.0 20Quantifier Loss of Methylamine (

)
186.0127.035QualifierLoss of CO from acylium ion
188.0157.020Qualifier

Isotope Confirmation

Visualizing the Workflow & Mechanism

Fragmentation Pathway & Analytical Logic

The following diagram illustrates the fragmentation logic used to select MRM transitions and the sample preparation workflow.

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Microsomes) Extract Ethyl Acetate Extraction Sample->Extract Clean Matrix Recon Reconstitution (20% ACN) Extract->Recon Concentrate Parent Precursor Ion [M+H]+ m/z 186 Recon->Parent ESI+ Ionization Frag1 Quant Ion [C7H4ClO]+ m/z 155 Parent->Frag1 - NH2CH3 (Loss of Methylamine) Frag2 Qual Ion [C6H4Cl]+ m/z 127 Frag1->Frag2 - CO (Carbonyl Loss)

Caption: Workflow logic from biological extraction to MS fragmentation. The primary transition (186->155) exploits the cleavage of the amide bond.[1][2][3]

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass the following criteria based on FDA/EMA Bioanalytical Guidelines:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

    • Acceptance:

      
      ; Back-calculated standards within ±15%.
      
  • Matrix Effect (ME):

    • Calculate ME factor:

      
      .
      
    • Target: ME should be between 0.85 and 1.[1][2][3]15. If ME < 0.5 (suppression), switch to the Phenyl-Hexyl column or perform Solid Phase Extraction (SPE).[1][2][3]

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ).[2][3]

    • Requirement: Analyte peak area in blank must be < 20% of the Lower Limit of Quantitation (LLOQ).[1][2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between free silanols and the amide nitrogen.[1][2][3]Increase buffer strength (10mM Ammonium Formate) or switch to a "End-capped" column.[1][3]
Low Sensitivity Ion suppression from phospholipids.[1][2][3]Verify LLE efficiency; ensure the aqueous layer is not disturbed during transfer.[1][2][3]
Split Peaks Solvent mismatch.Ensure reconstitution solvent matches the starting gradient (5% ACN).[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155555585, 3-[(5-bromo-2-hydroxyphenyl)sulfonylamino]-5-chloro-2-hydroxy-N-methylbenzamide.[2][3][4] Retrieved from [Link][1][2][3]

  • Justia Patents (2025). WDR5-MYC inhibitors - Patent # 12,398,097.[1][2][3][5] Describes the synthesis and use of 5-Chloro-2-hydroxy-N-methylbenzamide as an intermediate (Compound 7a). Retrieved from [Link][1][2][3][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-Chloro-2-hydroxy-N-methylbenzamide. As a key intermediate in various synthetic pathways, achieving high purity is paramount for the integrity of downstream applications and final product efficacy. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-Chloro-2-hydroxy-N-methylbenzamide, focusing on the underlying principles to empower you to make informed decisions in your experimental workflow.

Q1: My initial recrystallization of crude 5-Chloro-2-hydroxy-N-methylbenzamide resulted in low purity. What are the most likely causes and how can I improve the outcome?

This is a frequent issue stemming from several factors related to the principles of crystallization. Recrystallization is a purification technique, not just an isolation step, that relies on the differential solubility of your target compound and its impurities in a chosen solvent at varying temperatures.[1]

Core Principles & Causality:

  • Solvent Selection is Critical: The ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at or near its boiling point.[2] If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you will need excessive solvent, which also leads to low yields.

  • Cooling Rate Dictates Crystal Purity: Rapid cooling traps impurities within the crystal lattice. A slow, controlled cooling process allows for the selective crystallization of the desired molecule, leaving impurities behind in the solution (the mother liquor).[2]

  • Inadequate Washing: The surface of your filtered crystals will be coated with the impurity-rich mother liquor. Washing with a small amount of ice-cold solvent is essential to remove these residual impurities without significantly dissolving your product.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: If your purity is low, the impurity may have similar solubility characteristics to your product in the chosen solvent. Consider a different solvent or a binary solvent system. For benzamide derivatives, alcohols like methanol or isopropanol are often good starting points.[3][4]

  • Optimize the Cooling Process: After dissolving your crude product in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached ambient temperature should you place it in an ice bath to maximize crystal formation.[2]

  • Refine Your Washing Technique: Ensure the solvent you use for washing is pre-chilled. Use a minimal volume, just enough to rinse the crystal cake. Break the vacuum, add the cold solvent, gently slurry the crystals, and then re-apply the vacuum.

  • Consider a Second Recrystallization: For particularly impure samples, a second recrystallization is often necessary and can significantly improve purity.

Q2: My product "oiled out" during cooling instead of forming crystals. What causes this and what is the remedy?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic mixture).

Corrective Actions:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, perhaps more slowly.

  • Induce Crystallization: If the oil persists, you can try to induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny, pure crystal of the product (a "seed crystal") to the cooled solution. This provides a template for crystal formation.

  • Lower the Crystallization Temperature: If the product's melting point is low, you may need to use a lower-boiling solvent or a binary solvent mixture that allows for dissolution at a temperature below the product's melting point.

Q3: My final product has a persistent yellow or brown tint. How can I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that are highly adsorbent.

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can effectively adsorb these colored byproducts.

Protocol:

  • Dissolve the crude, colored solid in the appropriate hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding charcoal to a boiling solution can cause violent bumping.

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot filtration using a fluted filter paper or a heated funnel to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Allow the now-colorless filtrate to cool slowly as you would in a standard recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the key physical and safety properties of 5-Chloro-2-hydroxy-N-methylbenzamide?

  • Chemical Formula: C₈H₈ClNO₂

  • Molecular Weight: 185.61 g/mol

  • Appearance: Typically an off-white to light-colored solid.

  • Safety: This compound and its analogs are classified as irritants. Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[5][6] It may cause skin, eye, and respiratory irritation.[7][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10]

Q: What are the most common impurities found in crude 5-Chloro-2-hydroxy-N-methylbenzamide?

The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted starting materials (e.g., 5-chlorosalicylic acid, methylamine).

  • Byproducts from side reactions (e.g., products of over-chlorination or alternative acylation).

  • Residual solvents from the reaction workup.

  • Degradation products.

Understanding the specific reaction used to synthesize the crude material is the most effective way to predict potential impurities.[11][12]

Q: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods provides the most complete picture of purity.

TechniquePurposeKey Insights
Melting Point Analysis Preliminary Purity CheckA sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.[2]
HPLC Quantitative PurityHigh-Performance Liquid Chromatography is the gold standard for quantifying purity, separating the main compound from impurities, and reporting purity as a percentage (e.g., % area under the curve).[13][14]
NMR Spectroscopy Structural Confirmation & Impurity ID¹H and ¹³C NMR confirm the chemical structure of the desired product and can be used to identify and quantify impurities if their structures are known.[13]
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of the product and can help in identifying unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[15][16]

Experimental Protocols

Protocol 1: Standard Recrystallization from Isopropyl Alcohol

This protocol outlines a standard procedure for purifying crude 5-Chloro-2-hydroxy-N-methylbenzamide.

Materials:

  • Crude 5-Chloro-2-hydroxy-N-methylbenzamide

  • Isopropyl Alcohol (IPA)

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid into an Erlenmeyer flask.

  • Add a small volume of isopropyl alcohol, just enough to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add more isopropyl alcohol in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent required.[3]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold isopropyl alcohol.

  • Allow the crystals to dry under vacuum on the funnel, and then transfer them to a watch glass or drying dish to air dry completely.

Purification Strategy Workflow

The following diagram outlines a decision-making workflow for purifying your crude product.

PurificationWorkflow start Assess Crude Product is_solid Is the product solid? start->is_solid recrystallize Perform Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Consider Column Chromatography is_solid->chromatography No (Oily) is_colored Is the product colored? charcoal Add Activated Charcoal Treatment Step is_colored->charcoal Yes check_purity Check Purity (HPLC, MP) is_colored->check_purity No recrystallize->is_colored charcoal->recrystallize Then... chromatography->check_purity pure Product is Pure check_purity->pure Purity Met repeat_purification Purity Not Met: Re-evaluate Purification check_purity->repeat_purification Purity Not Met repeat_purification->start

Caption: Decision workflow for purifying crude products.

References

  • SAFETY DATA SHEET. (2025, September 24). MilliporeSigma.
  • ARTICLE - Jordan Journal of Chemistry. Jordan Journal of Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18). TCI Chemicals.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Methyl 5-chloro-2-hydroxybenzoate SDS, 4068-78-4 Safety D
  • 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide - Smolecule. (2023, August 15). Smolecule.
  • Recrystallization - YouTube. (2020, January 10). YouTube.
  • 8 - Organic Syntheses Procedure. Organic Syntheses.
  • Recrystallization and Crystalliz
  • 5-chloro-2-hydroxy-3-methylbenzamide (C8H8ClNO2) - PubChemLite. PubChemLite.
  • N-(1-chloro-2-methylpropan-2-yl)-5-fluoro-2-hydroxy-N-methylbenzamide - Molport. Molport.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (2025, August 7).
  • 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem. PubChem.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • 5-Chloro-2-hydroxybenzamide AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • 5-Chloro-2-hydroxybenzamide, 97% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Annals of Translational Medicine. (2022, June 30).
  • A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde - Benchchem. Benchchem.
  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide - PMC.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging.

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Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the challenges of this synthesis with confidence and improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 5-Chloro-2-hydroxy-N-methylbenzamide directly from its precursors?

A1: The primary challenge is the direct reaction between the carboxylic acid (5-chlorosalicylic acid) and the amine (methylamine). Carboxylic acids and amines are acidic and basic, respectively. When mixed directly, they undergo a rapid acid-base reaction to form an ammonium carboxylate salt. This salt formation deactivates the amine's nucleophilicity, preventing it from attacking the carbonyl carbon to form the desired amide bond under standard conditions.[1][2] Overcoming this requires either harsh conditions (e.g., high heat to dehydrate the salt) or, more commonly, the use of coupling agents.

Q2: What are coupling reagents, and why are they essential for this synthesis?

A2: Coupling reagents are activators that convert the carboxylic acid's hydroxyl group into a better leaving group. This process transforms the carboxylic acid into a highly reactive intermediate (like an active ester or acylisourea) that is readily attacked by the amine nucleophile.[2][3] This strategy bypasses the unproductive acid-base reaction, allowing the amide bond to form under mild conditions with high efficiency.[1] Common classes of coupling reagents include carbodiimides (EDC, DCC), aminium/uronium salts (HATU, HBTU), and phosphonium salts (PyBOP).[2][4]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for monitoring reaction progress. You can track the consumption of the starting material (5-chlorosalicylic acid) and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to determine the precise conversion and yield over time.[5][6]

Q4: Can the phenolic hydroxyl group of 5-chlorosalicylic acid interfere with the coupling reaction?

A4: Yes, the phenolic hydroxyl group can potentially interfere, although it is less nucleophilic than the amine. In some cases, it can be acylated by the activated carboxylic acid, leading to ester byproduct formation. However, this is often a minor pathway, especially when using primary amines which are stronger nucleophiles. If significant side product formation is observed, protecting the hydroxyl group (e.g., as a benzyl or silyl ether) may be considered, though this adds extra steps to the synthesis and deprotection. For most standard coupling protocols, protection is not necessary.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues encountered during the synthesis in a problem-and-solution format.

Problem 1: Very low to no product yield.

Possible Cause A: Inefficient Carboxylic Acid Activation Your chosen coupling reagent may not be effective for this specific substrate combination, or the activation conditions may be suboptimal.

  • Solution:

    • Switch Coupling Reagent: If you are using a carbodiimide like DCC or EDC alone and getting poor results, consider adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt). The HOBt traps the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to side reactions like N-acylurea formation.[7] For particularly stubborn reactions, a more powerful uronium reagent like HATU can be employed, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[8][9]

    • Consider an Alternative Activation Method: Convert the 5-chlorosalicylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][9] The resulting acyl chloride is highly reactive and will readily form the amide upon addition of methylamine, typically in the presence of a base like triethylamine to scavenge the HCl byproduct.[2]

Possible Cause B: Incorrect Stoichiometry or Reagent Quality Degraded reagents or incorrect molar ratios will inevitably lead to poor yields.

  • Solution:

    • Verify Reagent Quality: Carbodiimides like EDC and DCC are moisture-sensitive. Use freshly opened bottles or ensure they have been stored properly in a desiccator. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.

    • Optimize Stoichiometry: Typically, 1.1 to 1.5 equivalents of the coupling reagent and 1.1 to 1.2 equivalents of the amine are used relative to the carboxylic acid. A slight excess ensures the limiting reactant (the acid) is fully consumed.

Problem 2: The reaction starts but stalls, leaving unreacted starting material.

Possible Cause A: Formation of Insoluble Byproducts When using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents like dichloromethane (DCM) and can coat the reactants, preventing the reaction from proceeding to completion.[7]

  • Solution:

    • Switch to EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred because its corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1]

    • Change Solvent: If you must use DCC, switching to a solvent like N,N-dimethylformamide (DMF) where the DCU has slightly better solubility may help. However, this can complicate purification.

Possible Cause B: Insufficient Base When using aminium/uronium salts (like HATU) or when the amine starting material is a hydrochloride salt, a base (typically DIPEA) is required to neutralize acids and liberate the free amine.

  • Solution: Ensure at least 2 equivalents of DIPEA are used with HATU (one to deprotonate the acid, one to neutralize the released HOBt) or enough base to free your amine from its salt form.

Problem 3: The final product is impure, and purification is difficult.

Possible Cause A: Contamination with Coupling Byproducts As mentioned, DCU from DCC is a common impurity. HOBt and other additives can also be difficult to remove.

  • Solution:

    • DCU Removal: If using DCC, most of the DCU can be removed by simple filtration of the reaction mixture.[7] Washing the filter cake with a small amount of cold solvent can improve recovery. Any remaining DCU can sometimes be removed by recrystallization from a suitable solvent.

    • General Purification: A standard aqueous workup is highly effective. Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, will significantly purify the product.

    • Advanced Purification: If workup and recrystallization fail, column chromatography on silica gel is the definitive method for obtaining a highly pure product.

Data & Reagent Selection

Choosing the right coupling agent is critical. The following table summarizes the properties of common choices.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent/AdditiveProsConsTypical Solvents
EDC / HOBt Water-soluble urea byproduct, high yields, suppresses side reactions.[1][8]EDC is moisture-sensitive; HOBt has explosive properties when dry (commercially available wetted).DCM, DMF, Acetonitrile
DCC / DMAP Inexpensive, effective.Insoluble DCU byproduct complicates purification[7]; can cause epimerization in chiral acids.DCM, THF
HATU / DIPEA Very fast and efficient, even for hindered substrates.[9][10]Expensive; requires a non-nucleophilic base.DMF, Acetonitrile
SOCl₂ or (COCl)₂ Forms highly reactive acyl chloride, very effective.[2]Harsh conditions, generates corrosive HCl gas, limited functional group tolerance.DCM, Toluene (often with catalytic DMF)
Visualized Workflows & Mechanisms
Mechanism of EDC/HOBt Coupling

The diagram below illustrates the activation of the carboxylic acid and subsequent amidation.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid 5-Chlorosalicylic Acid O_acyl O-Acylisourea (Highly Reactive) Acid->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt Urea Water-Soluble Urea Byproduct O_acyl->Urea HOBt HOBt Product 5-Chloro-2-hydroxy- N-methylbenzamide HOBt_ester->Product + Methylamine Amine Methylamine HOBt_regen HOBt (regenerated)

Caption: EDC/HOBt mediated amide coupling mechanism.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis issues.

G cluster_no_product Troubleshooting: No Product cluster_some_product Troubleshooting: Stalled Reaction Start Low Yield or Stalled Reaction? CheckTLC Check TLC: Any Product Spot? Start->CheckTLC NoProduct No Product Formed CheckTLC->NoProduct No SomeProduct Some Product, but Starting Material Remains CheckTLC->SomeProduct Yes Cause1 Cause: Reagent Inactivity (Moisture, Degradation) NoProduct->Cause1 Cause2 Cause: Ineffective Coupling NoProduct->Cause2 Cause3 Cause: Insufficient Reagents SomeProduct->Cause3 Cause4 Cause: Byproduct Precipitation (DCC) SomeProduct->Cause4 Solution1 Solution: Use fresh/dry reagents and anhydrous solvent. Cause1->Solution1 Solution2 Solution: Add HOBt to EDC. Switch to HATU or Acyl Chloride method. Cause2->Solution2 Solution3 Solution: Check stoichiometry (use 1.1-1.5 eq coupling agent). Cause3->Solution3 Solution4 Solution: Switch to EDC for water-soluble byproduct. Cause4->Solution4

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols
Protocol 1: Synthesis using EDC and HOBt

This is the recommended starting protocol for its high efficiency and straightforward workup.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-chlorosalicylic acid (1.0 eq). Dissolve it in an anhydrous solvent like DCM or DMF (approx. 0.1 M concentration).

  • Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 30 minutes. You should see the formation of the active ester.

  • Amine Coupling: Add methylamine (1.2 eq) dropwise to the reaction mixture at 0 °C. Note: Methylamine is often supplied as a solution in THF, ethanol, or water. Anhydrous solutions are preferred. If using an aqueous solution, be aware that it may impact yield.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography to yield pure 5-Chloro-2-hydroxy-N-methylbenzamide.

Protocol 2: Synthesis via the Acyl Chloride Intermediate

This is a robust, classical alternative if coupling reagents are problematic.

  • Acyl Chloride Formation: In a fume hood, combine 5-chlorosalicylic acid (1.0 eq) and thionyl chloride (SOCl₂) (2.0-3.0 eq) in a flask equipped with a reflux condenser. Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction will evolve HCl and SO₂ gas, which should be scrubbed.

  • Reagent Removal: After the reaction is complete (the solution should be clear), carefully remove the excess SOCl₂ by distillation or under reduced pressure. The crude 5-chloro-2-hydroxybenzoyl chloride can be used directly.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve methylamine (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. A precipitate of triethylamine hydrochloride will form. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup & Purification: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product as described in Protocol 1.

References
  • Vertex AI Search. (2025, August 1). Coupling reagent: Significance and symbolism.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Smolecule. (2023, August 15). 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide.
  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available from: [Link]

  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available from: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • ResearchGate. Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
  • ChemRxiv. (2023, January 31).
  • Chegg. (2020, August 4). Question: hello,i need the reaction mechanism with all the details, including intermediates and curved arrows. the reactants are 5-chlorosalicylic.
  • Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
  • Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • AIR Unimi.
  • BenchChem. Identifying and minimizing side reactions in benzamide synthesis.
  • Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
  • PubChem. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447. Available from: [Link]

  • Sigma-Aldrich. 5-chloro-2-hydroxybenzamide sigma-aldrich.
  • PMC. (2021, July 13). Synthesis of functionalized benzo[3][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.

  • Reddit. (2021, October 20).
  • Royal Society of Chemistry. Analytical Methods.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
  • Royal Society of Chemistry. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
  • Google Patents. Salicylic acid amides, their use, and a process for their production.
  • Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Inform
  • Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.
  • Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • OPUS. (2025, August 28). Analytical Methods.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Quick Company.
  • Google Patents. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

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Side reactions in the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Executive Summary

This guide addresses the specific synthetic challenges associated with 5-Chloro-2-hydroxy-N-methylbenzamide (CAS: 22978-25-2).[1][2][3] While structurally simple, the presence of the phenolic hydroxyl group ortho to the carboxamide creates a unique electronic environment (Intramolecular Hydrogen Bonding - IMHB) that alters reactivity and stabilizes specific impurities.

This document is structured into three technical modules focusing on the two primary synthetic routes: Direct Aminolysis (Ester Route) and Coupling Agent Activation (Acid Route) .[4]

Module 1: The Ester Aminolysis Route (Preferred)

Standard Industrial Approach: Reaction of methyl 5-chloro-2-hydroxybenzoate with methylamine.[2][3]

Mechanistic Insight: The "Pseudo-Aromatic" Trap

The starting material (methyl ester) and the product both exhibit strong IMHB between the phenolic proton and the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making the aminolysis significantly slower than in non-hydroxylated benzoates.[1] This kinetic barrier often tempts researchers to increase temperature, which triggers the side reactions below.[4][1]

Troubleshooting Guide: Aminolysis

Q1: The reaction has stalled with ~15% starting ester remaining. Adding more methylamine doesn't push it to completion.[3] Why?

  • Diagnosis: Methylamine Volatility & Equilibrium Stagnation. Methylamine (bp -6°C) rapidly escapes unsealed vessels even when used as a solution (e.g., 33% in EtOH).[4][1][2][3] Furthermore, the reaction is reversible.[4][1] Methanol buildup can push the equilibrium back toward the ester.[3]

  • Corrective Action:

    • Sealed Vessel: Perform the reaction in a pressure tube or autoclave at 60–80°C.

    • Solvent Switch: Use a solvent where methylamine is highly soluble but the product precipitates (e.g., Isopropanol or Toluene).[4]

    • Catalysis: Add 0.1 eq. of Glycol or 1,2,4-Triazole . These act as proton shuttles, disrupting the IMHB and facilitating nucleophilic attack.[4][1]

Q2: I see a new lipophilic spot on TLC (higher Rf than product) that resists aqueous workup. What is it?

  • Diagnosis: Depside Formation (O-Acylation Dimer). Under high thermal stress or Lewis acidic conditions, the phenolic hydroxyl of one molecule attacks the ester of another.[1]

  • Mechanism: Transesterification between two salicylate units.[3]

  • Prevention:

    • Avoid temperatures >100°C.[3]

    • Ensure the amine is in excess (Nucleophilicity:

      
      ).[2][3]
      
    • Protocol Fix: If observed, treat the crude mixture with 1M NaOH at RT for 30 mins. The depside ester bond is more labile than the amide and will hydrolyze back to the starting acid and product.

Q3: The product yield is good, but the melting point is broad. NMR shows a "ghost" set of peaks.

  • Diagnosis: Rotameric Broadening (Not an Impurity). The

    
    -methyl group can exist in syn or anti conformation relative to the carbonyl.[3] Due to the IMHB, the rotation is restricted.[1]
    
  • Validation: Run Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is a single pure compound.[4][1] Do not re-purify.[3]

Module 2: The Coupling Agent Route (Medicinal Chemistry Scale)

Approach: Reaction of 5-chlorosalicylic acid with methylamine hydrochloride using HATU/EDC.[2]

Critical Failure Mode: Chemoselectivity

The unprotected phenol is a nucleophile.[3] Potent coupling agents (HATU/T3P) can accidentally activate the phenol (forming an ester) or cause the phenol to attack the activated carboxylate (self-polymerization).

Troubleshooting Guide: Coupling

Q4: Mass Spec shows a peak at [M+129] or [M+98].[4][2] What happened?

  • Diagnosis: N-Acylurea Formation (The "Dead" Active Ester). If using Carbodiimides (DCC/EDC) without sufficient additive, the O-acylisourea intermediate rearranges via an

    
     acyl migration.[2][3]
    
  • Corrective Action:

    • Mandatory Additive: Always use HOBt or HOAt (1.0 eq) to intercept the O-acylisourea and form a stable active ester.[2][3]

    • Reagent Switch: Switch to T3P (Propylphosphonic anhydride) . T3P is highly selective for amine coupling in the presence of free phenols and produces water-soluble byproducts.[2][3]

Q5: My yield is <40%, and I isolated a polyester-like gum.

  • Diagnosis: O-Acylation (Oligomerization). The coupling agent activated the acid, but the phenol of a neighboring molecule reacted faster than the methylamine.

  • Protocol Adjustment:

    • Order of Addition: Pre-mix the Amine and Base (DIPEA) before adding the Acid and Coupling Agent.[3] Ensure the amine is "ready and waiting."[3]

    • pH Control: Keep the pH strictly between 8–9. If pH > 10, the phenol deprotonates (

      
      ), becoming a potent nucleophile that outcompetes the amine.[4][1]
      

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive landscape between the desired amidation and the primary side reactions (Hydrolysis and Depside formation).

ReactionPathways cluster_legend Reaction Conditions Start Methyl 5-chloro-2-hydroxybenzoate (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + MeNH2 (Slow step due to IMHB) Side_Hydrolysis 5-Chlorosalicylic Acid (Hydrolysis Impurity) Start->Side_Hydrolysis + H2O (Wet Solvent) Competes with Amine Side_Depside Depside Dimer (O-Acylation Impurity) Start->Side_Depside + Phenol (Self-Reaction) High Temp / Low Amine Amine Methylamine (Nucleophile) Product 5-Chloro-2-hydroxy-N-methylbenzamide (Target) Intermediate->Product - MeOH (Desired Path) Legend Green Path: Kinetic Control Red Path: Thermodynamic/Stoichiometric Error

Caption: Competitive reaction pathways in the aminolysis of salicylate esters. Green indicates the desired pathway; red indicates parasitic side reactions.

Module 4: Impurity Profile & Removal Strategy

Use this table to identify and remove specific byproducts found in your crude mixture.

Impurity TypeChemical Structure DescriptionOriginRemoval Strategy
Starting Acid 5-Chloro-2-hydroxybenzoic acidHydrolysis of ester or active ester.[1][2][3]Base Wash: Dissolve crude in EtOAc, wash with 5% NaHCO₃. Acid moves to aqueous layer.[3]
Depside (Dimer) Ester linkage between two salicylate unitsOverheating (>100°C) or insufficient amine.[4][3]Saponification: Treat solid with 1M NaOH (30 min), then re-acidify. The dimer cleaves; the amide is stable.[3]
N-Acylurea Rearranged coupling reagent adductUse of DCC/EDC without HOBt.[2][3]Difficult: Requires column chromatography (Silica, 0-5% MeOH in DCM).[4][1][2][3] Prevention is key.[3]
Tetramethylurea Byproduct of HATU/HBTUCoupling agent residue.[3]Water Wash: Highly water-soluble.[2][3] Wash organic layer 3x with water/brine.[3]

References

  • Mechanism of Aminolysis: Yang, W., & Drueckhammer, D. G. (2001).[4][1] Understanding the Relative Acylating Power of Esters and Amides. Journal of the American Chemical Society, 123(44), 11004–11009.[4][1]

  • Salicylamide Synthesis & IMHB: Steinberg, G. M., et al. (1978).[4][1] Intramolecular Hydrogen Bonding in 2-Hydroxybenzamides. Journal of Medicinal Chemistry, 21(7), 660–663.[4][1]

  • Depside Formation: Haslam, E. (1980).[4][1][3] Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron, 36(17), 2409-2433.[4][1][2][3]

  • T3P Coupling (Phenol Compatible): Dunetz, J. R., et al. (2016).[4][1] T3P: An Efficient and Green Reagent for Amide Bond Formation.[3] Organic Process Research & Development, 20(2), 140–177.[4][1]

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-2-hydroxy-N-methylbenzamide (Niclosamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-hydroxy-N-methylbenzamide, a compound more commonly known as Niclosamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the metabolic, environmental, or chemical degradation of this multifaceted molecule. Here, we address common experimental challenges and foundational questions to support the integrity and progression of your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work.

Question 1: My HPLC/LC-MS analysis shows unexpected peaks during a Niclosamide degradation study. How can I identify them?

Answer: The appearance of unexpected peaks is a common challenge. The identity of these peaks depends heavily on the experimental conditions (e.g., biological matrix, pH, light exposure). Here’s a systematic approach to identification:

  • Hypothesize Potential Degradants: Based on the degradation method, certain products are more likely.

    • Metabolic Studies (In Vitro/In Vivo): The primary metabolites are a hydroxylated form (3-hydroxy niclosamide) and a glucuronide conjugate (niclosamide-2-O-glucuronide).[1][2][3] The enzymes mainly responsible are CYP1A2 for hydroxylation and UGT1A1 for glucuronidation.[1][2][3]

    • Environmental/Microbial Degradation: The major degradation product in sediment and water is aminoniclosamide (2′,5-dichloro-4′-aminosalicylanilide), formed by the reduction of the nitro group.[4]

    • Hydrolytic Degradation (Acidic/Basic): The amide bond can cleave to form 5-chlorosalicylic acid (5-CSA) and 2-chloro-4-nitroaniline (2C4NA).[5][6][7] This is more pronounced under forced degradation conditions.[5]

    • Photodegradation: Exposure to UV or even visible light can break down the molecule.[4] Under simulated sunlight, Niclosamide can degrade into 2-chloro-4-nitroaniline, which is an intermediate, and further decompose into smaller aliphatic acids like oxalic and maleic acid, and eventually carbon dioxide.[8]

  • Workflow for Identification:

    • Run Standards: If available, co-inject standards of suspected degradants (e.g., aminoniclosamide, 5-CSA, 2C4NA) to compare retention times.

    • High-Resolution Mass Spectrometry (HRMS): Use LC-MS/MS to obtain accurate mass and fragmentation patterns (MS²) of the unknown peaks. Compare these fragmentation patterns to the parent drug and theoretical fragments of suspected products.

    • Review Literature: Cross-reference your observed masses and retention behavior with published data on Niclosamide degradation products.[9][10][11]

Question 2: The degradation rate of my Niclosamide sample is highly variable between experiments. What factors could be causing this inconsistency?

Answer: Rate variability often points to uncontrolled variables in your experimental setup. The stability of Niclosamide is highly sensitive to its environment.

  • Causality Checklist:

    • pH: The rate of both hydrolysis and photolysis is pH-dependent. For instance, photolysis is significantly faster in acidic (pH 5) conditions compared to neutral (pH 7) or alkaline (pH 9) solutions.[8] Conversely, alkaline conditions can accelerate hydrolytic cleavage of the amide bond.[5][6][12] Ensure your buffers are stable and accurately prepared for each experiment.

    • Light Exposure: Niclosamide is photosensitive.[6] Inconsistent exposure to ambient or artificial light during sample preparation, incubation, or storage can lead to variable photodegradation. Experiments should be conducted under controlled and consistent lighting, or in the dark for non-photolysis studies.

    • Microbial Activity: In non-sterile environmental samples (water, sediment), microbial activity is a key driver of degradation, primarily through the reduction of the nitro group to form aminoniclosamide.[4] Differences in microbial populations between samples can cause significant rate variations. Autoclaved or sterile-filtered samples should be used as controls to distinguish microbial from chemical degradation.[4]

    • Temperature: Like most chemical reactions, degradation rates are temperature-dependent. Ensure precise and consistent temperature control during incubations. Forced degradation studies have shown that temperature influences alkaline hydrolysis.[6][7]

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding Niclosamide degradation.

Question 3: What are the primary metabolic pathways for Niclosamide in mammals?

Answer: In mammals, Niclosamide undergoes two main Phase I and Phase II metabolic transformations, primarily in the liver and intestine.[1][2][13]

  • Phase I Metabolism (Hydroxylation): The primary Phase I reaction is hydroxylation, catalyzed mainly by the cytochrome P450 enzyme CYP1A2.[1][2] This reaction adds a hydroxyl group to the molecule, forming 3-hydroxy niclosamide.[2]

  • Phase II Metabolism (Glucuronidation): This is a major pathway where a glucuronic acid moiety is attached to the 2-hydroxy group of the salicylanilide ring.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the predominant enzyme.[1][2][3] This process increases the water solubility of the compound, facilitating its elimination. Fish also rapidly transform Niclosamide into its glucuronide conjugate for elimination.[8]

It's important to note that while amide hydrolysis is a theoretical degradation pathway, it is not a significant metabolic route in mammals due to steric hindrance around the amide bond.[14][15]

Diagram: Primary Mammalian Metabolic Pathways of Niclosamide

Niclosamide_Metabolism Parent Niclosamide (5-Chloro-2-hydroxy-N-methylbenzamide) M1 M1: 3-hydroxy Niclosamide (Phase I Metabolite) Parent->M1 CYP1A2 (Hydroxylation) M2 M2: Niclosamide-2-O-glucuronide (Phase II Metabolite) Parent->M2 UGT1A1 (Glucuronidation)

Caption: Key metabolic routes of Niclosamide in mammals.

Question 4: What happens to Niclosamide in the environment?

Answer: In the environment, Niclosamide is degraded by a combination of biotic and abiotic processes and is considered non-persistent.[4][16]

  • Biodegradation: In natural water and sediment, microbial activity is the primary degradation mechanism.[4] The main pathway is the reduction of the nitro group to form aminoniclosamide (2′,5-dichloro-4′-aminosalicylanilide), which can account for over 50% of extractable residues from sediment.[4]

  • Photodegradation (Photolysis): Sunlight plays a significant role in breaking down Niclosamide in aqueous environments.[4][8] This process involves the cleavage of the aromatic rings, ultimately leading to the formation of small aliphatic acids and carbon dioxide.[8] The rate of photolysis is influenced by pH, being fastest in more acidic water.[8]

  • Hydrolysis: While hydrolysis can occur, especially under strongly acidic or basic conditions, it is considered a minor pathway in typical environmental conditions compared to microbial degradation and photolysis.[4][12]

Question 5: How should I design a stability study for Niclosamide?

Answer: A robust stability study, often called forced degradation, is essential for identifying potential degradants and establishing the molecule's intrinsic stability. A typical workflow follows ICH guideline Q1A(R2).

  • Experimental Protocol: Forced Degradation Study

    • Prepare Stock Solution: Dissolve Niclosamide in a suitable solvent (e.g., methanol, acetonitrile) to create a concentrated stock solution.

    • Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition.

      • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

      • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature (this reaction is often faster).[5]

      • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate.

      • Photodegradation: Expose a solution to a calibrated light source with controlled UV and visible output (e.g., Xenon lamp). A dark control sample wrapped in foil must be included.

      • Thermal Degradation: Store the solid drug substance in a controlled temperature oven.

    • Time Points: Sample from each condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

    • Quenching: Stop the reactions at each time point. For acid/base hydrolysis, this involves neutralization.

    • Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (typically with a photodiode array or MS detector) to separate the parent drug from all degradation products.[9]

Diagram: Workflow for a Forced Degradation Study

Forced_Degradation_Workflow start Prepare Niclosamide Stock Solution stress Aliquot and Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress sampling Sample at Multiple Time Points stress->sampling quench Quench Reaction (e.g., Neutralize) sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS quench->analysis end Identify Degradants & Establish Degradation Profile analysis->end

Caption: A typical experimental workflow for Niclosamide stability testing.

Data Summary

The degradation of Niclosamide is highly dependent on the conditions. The following table summarizes key findings from the literature.

Degradation TypeKey Condition(s)Major Degradation Product(s)Primary Enzymes/DriversReference(s)
Metabolism (Mammalian) In vivo / Liver MicrosomesNiclosamide-2-O-glucuronide, 3-hydroxy niclosamideUGT1A1, CYP1A2[1][2][3]
Biodegradation Water/Sediment SystemsAminoniclosamideMicrobial Activity (Reduction)[4]
Photodegradation Aqueous Solution + Light2-chloro-4-nitroaniline (intermediate), Aliphatic Acids, CO₂UV/Visible Light[4][8]
Hydrolysis (Forced) Acidic or Alkaline pH5-chlorosalicylic acid, 2-chloro-4-nitroanilineH⁺ or OH⁻ Catalysis[5][6][12]

References

  • Title: Aqueous Photolysis of Niclosamide Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]

  • Title: Environmental fate and effects of the lampricide Bayluscide: A review Source: Journal of Great Lakes Research URL: [Link]

  • Title: Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 Source: PubMed URL: [Link]

  • Title: What You Need to Know About Niclosamide (Bayluscide) Source: Michigan State University Extension URL: [Link]

  • Title: Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 Source: Taylor & Francis Online URL: [Link]

  • Title: On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: The Metabolism of Niclosamide and Related Compounds by Moniezia expansa, Ascaris lumbricoides var suum Source: Biochemical Journal URL: [Link]

  • Title: Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability Source: Drug Metabolism and Disposition, American Society for Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: Metabolite elucidation and main contributions from CYP1A2 and UGT1A1 Source: ResearchGate URL: [Link]

  • Title: The metabolism of niclosamide and related compounds by Moniezia expansa, Ascaris lumbricoides var suum, and mouse- and sheep-liver enzymes Source: PubMed URL: [Link]

  • Title: Kinetic study and mechanism of Niclosamide degradation Source: ResearchGate URL: [Link]

  • Title: stability studies on niclosamide using derivative spectroscopic and chromatographic methods Source: ResearchGate URL: [Link]

  • Title: Techniques for analytical estimation of COVID-19 clinical candidate, niclosamide in pharmaceutical and biomedical samples Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B 2 and visible light Source: ResearchGate URL: [Link]

  • Title: On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light Source: Taylor & Francis Online URL: [Link]

  • Title: Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability Source: University of Arizona URL: [Link]

  • Title: Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Source: Dovepress URL: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-2-hydroxy-N-methylbenzamide. This document is designed for researchers, scientists, and formulation professionals to effectively address and overcome the inherent low aqueous solubility of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of 5-Chloro-2-hydroxy-N-methylbenzamide.

Q1: What are the expected solubility characteristics of 5-Chloro-2-hydroxy-N-methylbenzamide?

A1: Based on its chemical structure, this compound is predicted to have low intrinsic solubility in neutral aqueous solutions. The presence of the hydrophobic chlorophenyl group is the primary contributor to this property. However, the molecule also possesses a phenolic hydroxyl group, which is weakly acidic. This feature is critical, as it allows for a significant increase in solubility through pH modification.

Q2: My compound is not dissolving in water or common buffers. What is the first troubleshooting step?

A2: Before employing advanced solubilization techniques, ensure the following fundamentals are covered:

  • Verify Purity: Impurities can significantly impact solubility. Confirm the purity of your compound using appropriate analytical methods (e.g., HPLC, NMR).

  • Apply Physical Energy: Gentle heating (e.g., to 37°C) and mechanical agitation (e.g., vortexing, sonication) can help overcome the kinetic barriers of dissolution. However, be cautious with heat, as it may degrade the compound over time.

  • Proceed to pH Adjustment: The most direct and effective first step for this specific molecule is pH-dependent solubilization, detailed in Troubleshooting Guide B.

Q3: What organic solvents can be used to prepare a stock solution?

A3: For creating concentrated stock solutions, water-miscible organic solvents are highly effective. The most common choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol When using a stock solution, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can impact biological systems. Always run a vehicle control in your experiments.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically overcoming solubility issues. The overall workflow is designed to find the simplest effective method for your specific application.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Fails to Dissolve ph_adjust Guide B: pH Adjustment start->ph_adjust First & Most Effective Method cosolvent Guide C: Co-solvent System ph_adjust->cosolvent If pH is incompatible or insufficient success Success: Proceed with Experiment ph_adjust->success If successful & pH is compatible surfactant Guide D: Surfactant Solubilization cosolvent->surfactant If precipitation occurs upon dilution cosolvent->success If successful & solvent is compatible advanced Advanced Methods: Cyclodextrins, etc. surfactant->advanced For complex cases surfactant->success If successful

Figure 1. Recommended workflow for addressing solubility issues.
Guide A: Systematic Solvent Screening

For applications requiring a non-aqueous or high-concentration stock solution, a systematic screening of solvents is recommended.

Rationale: Different solvents can solubilize a compound based on polarity and hydrogen bonding capacity. This screening helps identify the most efficient solvent for creating a concentrated stock that can be diluted into your final experimental medium.

Experimental Protocol:

  • Weigh 1-2 mg of 5-Chloro-2-hydroxy-N-methylbenzamide into several small vials.

  • Add a small, precise volume (e.g., 100 µL) of a test solvent to each vial.

  • Agitate vigorously using a vortex mixer for 1-2 minutes.

  • Observe for complete dissolution. If the compound dissolves, add another aliquot of the compound to determine the approximate saturation solubility.

  • If the compound does not dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Record the results to rank the solvents.

Data Presentation: Solvent Screening Suggestions

Solvent Class Polarity Index Typical Use
DMSO Aprotic, Polar 7.2 High-concentration stocks
Ethanol Protic, Polar 5.2 Stocks, co-solvent systems
Propylene Glycol Protic, Polar 6.9 Co-solvent, parenteral use[1][2]
PEG 400 Protic, Polar - Co-solvent, low toxicity[1][3]

| Acetone | Aprotic, Polar | 5.1 | Organic synthesis workup |

Guide B: pH-Dependent Solubilization

This is the most highly recommended method for this specific compound due to its chemical structure.

Causality & Mechanism: The 2-hydroxy group on the benzene ring is a phenolic hydroxyl group. Phenols are weak acids. By raising the pH of the aqueous solution with a base, this hydroxyl group can be deprotonated to form a negatively charged phenolate salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. The parent compound of the core structure, 5-chlorosalicylic acid, has a pKa of approximately 2.63 for its carboxylic acid group; the phenolic pKa will be significantly higher, likely in the range of 8-10.[4][5] Adjusting the pH to a value 1-2 units above the phenolic pKa will ensure complete ionization and solubilization.[6]

Figure 2. Ionization equilibrium of the phenolic group.

Experimental Protocol:

  • Prepare a dilute basic solution (e.g., 10 mM NaOH).

  • Weigh the desired amount of 5-Chloro-2-hydroxy-N-methylbenzamide and add it to your target volume of buffer or media (e.g., PBS, cell culture media).

  • While stirring, add the dilute NaOH solution dropwise.

  • Monitor the solution for clarity. The compound should dissolve as the pH increases.

  • Once the compound is fully dissolved, you can, if necessary for your experiment, carefully adjust the pH back towards neutral using a dilute acid (e.g., 10 mM HCl). Crucially, monitor for any signs of precipitation as you lower the pH.

  • The final pH at which the compound remains soluble should be noted and maintained for the experiment.

Trustworthiness Note: This method is self-validating. If the compound precipitates upon re-acidification, it confirms that solubility is pH-dependent. The key is to find the lowest pH that maintains solubility for your desired concentration.

Guide C: Utilizing Co-solvent Systems

If pH modification is not suitable for your experimental system, a co-solvent approach is the next best alternative.[1]

Causality & Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like 5-Chloro-2-hydroxy-N-methylbenzamide, thereby increasing its solubility.[]

Experimental Protocol:

  • Prepare a high-concentration stock solution of the compound in a suitable, low-toxicity co-solvent (e.g., 100 mM in DMSO or PEG 400).

  • Ensure the stock solution is fully dissolved. Gentle warming or sonication may be required.

  • Slowly add the stock solution dropwise to your aqueous experimental buffer while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Do not exceed a final co-solvent concentration that could affect your experiment (typically <1% for cell-based assays, but this must be empirically determined).

  • Always include a vehicle control (buffer + co-solvent) in your experimental design.

Data Presentation: Common Co-solvents for Biological Experiments

Co-solvent Typical Final Conc. Advantages Considerations
DMSO 0.1% - 1% Excellent solubilizing power[6] Can be toxic to some cells at >0.5%
Ethanol 0.1% - 2% Biocompatible, low toxicity Can have biological effects
PEG 400 1% - 10% Very low toxicity, used in formulations More viscous

| Propylene Glycol | 1% - 20% | Low toxicity, frequently used[2] | Can affect osmolality |

Guide D: Surfactant-Mediated Solubilization

For highly challenging cases or when formulating for in vivo studies, surfactants can be employed.

Causality & Mechanism: Surfactants are amphiphilic molecules.[9] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[10] The hydrophobic 5-Chloro-2-hydroxy-N-methylbenzamide can partition into this hydrophobic core, effectively becoming "solubilized" within the aqueous phase.[11]

G cluster_0 Surfactant Micelle s1 drug Drug s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug

Figure 3. Encapsulation of a hydrophobic drug within a micelle.

Experimental Protocol:

  • Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Polysorbate 20.

  • Prepare an aqueous solution of the surfactant at a concentration several times higher than its CMC.

  • Add the powdered 5-Chloro-2-hydroxy-N-methylbenzamide directly to the surfactant solution.

  • Use sonication or high-shear mixing to facilitate the encapsulation and dissolution of the compound. This process may take longer than other methods.

  • The resulting clear solution can then be used directly or diluted as needed.

Part 3: Advanced Strategies - A Brief Outlook

If the methods above are insufficient, more advanced formulation technologies can be explored. These typically require specialized equipment and expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic portion of the guest molecule and increasing aqueous solubility.[14][15][16]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and significantly enhances its dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

These advanced methods are powerful tools in pharmaceutical development for overcoming significant bioavailability challenges.[17][18]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Targeting, 18(9), 645-656. [Link]

  • Ciobanu, A. M., Landy, D., & Fourmentin, S. (2013). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Molecules, 18(9), 11338-11359. [Link]

  • Jadhav, N. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Shaikh, J., et al. (2020). Solubility Enhancement Techniques: Updates and Prospectives. International Journal of Pharmaceutical Sciences and Research, 11(10), 4736-4748. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11). [Link]

  • Pharmaceutical Press. (2020). Handbook of Pharmaceutical Excipients Whitepaper. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
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  • OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Sharma, N., & Nanjan, M. J. (2014). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 6(2), 73–80. [Link]

  • LookChem. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Al-Hamidi, H., & Edwards, A. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 50, 437-447. [Link]

  • Rahman, M. S., Payá-Pérez, A. B., Skejø-Andresen, H., & Larsen, B. R. (1994). Surfactant solubilization of hydrophobic compounds in soil and water: I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). Environmental Science and Pollution Research International, 1(3), 131–139. [Link]

  • Wikipedia contributors. (n.d.). Co-solvents. In Wikipedia. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Owen, S. C. (Eds.). (2006). Handbook of Pharmaceutical Excipients (5th ed.). Pharmaceutical Press. [Link]

  • University of Graz. (n.d.). Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Valero, J., & Zornoza, A. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 149-163. [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • MolPort. (n.d.). N-(1-chloro-2-methylpropan-2-yl)-5-fluoro-2-hydroxy-N-methylbenzamide. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Chloro-N,2-dimethoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during scale-up production. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • Minimal or no precipitation of the desired product.

  • TLC or LC-MS analysis of the crude reaction mixture shows a high percentage of unreacted starting materials (5-chlorosalicylic acid and/or methylamine).

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inefficient Amide Coupling The direct reaction between a carboxylic acid and an amine to form an amide is often slow and inefficient due to the formation of a stable carboxylate-ammonium salt.[1] Activating the carboxylic acid is crucial for driving the reaction forward.Employ a suitable coupling agent. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective.[2][3] Alternatively, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of methylamine is a common and effective strategy.[1][4]
Hydrolysis of Activated Intermediates If using the acyl chloride route, the intermediate (5-chloro-2-hydroxybenzoyl chloride) is highly susceptible to hydrolysis by moisture present in the solvent or on the glassware. This reverts the acyl chloride back to the unreactive carboxylic acid.Ensure strictly anhydrous conditions. Use dry solvents (e.g., distilled from a suitable drying agent), flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protonation of Methylamine If an acid chloride is formed in situ or if the reaction conditions are acidic, the methylamine nucleophile can be protonated to form a non-nucleophilic methylammonium salt, thus inhibiting the reaction.Use a non-nucleophilic base. Add a base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct generated during the acylation of methylamine.[5] This maintains a sufficient concentration of the free amine for the reaction to proceed.
Inadequate Temperature Control Amide bond formation can be temperature-dependent. Insufficient thermal energy may lead to slow reaction kinetics, while excessive heat can promote side reactions or decomposition.Optimize the reaction temperature. If using a coupling agent, the reaction may proceed well at room temperature. The reaction of an acyl chloride with methylamine is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity and is then allowed to warm to room temperature.[4]
Problem 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots on TLC analysis of the crude product.

  • NMR or LC-MS data indicates the presence of side products.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
O-Acylation of the Phenolic Hydroxyl Group The hydroxyl group on the salicylic acid starting material is also nucleophilic and can compete with the amine to react with the activated carboxylic acid, leading to the formation of an ester byproduct.Protect the hydroxyl group. While not always necessary, protecting the hydroxyl group as an ether (e.g., benzyl or methyl ether) prior to amide coupling can prevent this side reaction.[6] The protecting group can then be removed in a subsequent step. Alternatively, careful control of reaction conditions (e.g., slow addition of the acylating agent at low temperature) can favor N-acylation.
Formation of Dicyclohexylurea (DCU) as an Insoluble Byproduct When using DCC as a coupling agent, the byproduct dicyclohexylurea is often insoluble in common organic solvents and can contaminate the product.[7]Filter the reaction mixture. DCU can be removed by filtration. For improved solubility of the urea byproduct, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]
Over-methylation While less common in this specific synthesis, aggressive methylating agents or harsh conditions could potentially lead to methylation at other sites if not properly controlled.[8][9]Use a mild N-methylation strategy if synthesizing from a pre-formed amide. If starting with 5-chloro-2-hydroxybenzamide, use controlled conditions for N-methylation.[8][9] However, for the direct synthesis from 5-chlorosalicylic acid and methylamine, this is not a primary concern.
Unreacted Starting Materials Incomplete reaction will result in the presence of 5-chlorosalicylic acid and/or methylamine in the final product.Optimize reaction stoichiometry and time. Ensure a slight excess of one reagent (typically the more volatile or easily removed one, like methylamine) and monitor the reaction to completion using TLC or LC-MS.
Problem 3: Difficult Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil instead of a solid.

  • The crude product is difficult to crystallize.

  • Purification by column chromatography results in low recovery.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Presence of Impurities Impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice and causing the product to oil out.[5]Improve the workup procedure. Wash the crude product with a dilute acid solution to remove any remaining amine, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.[5] If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
Inappropriate Recrystallization Solvent The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.Perform a solvent screen. Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) on a small scale to identify the optimal system for recrystallization.
Product Adsorption on Silica Gel The phenolic hydroxyl and amide groups in the product can lead to strong interactions with the silica gel stationary phase during column chromatography, resulting in tailing and poor recovery.Modify the mobile phase. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing and improve the elution of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for activating the carboxylic acid of 5-chlorosalicylic acid for this synthesis?

A1: The conversion of 5-chlorosalicylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a robust and widely used method.[4] This approach generates a highly reactive intermediate that readily undergoes nucleophilic attack by methylamine. Alternatively, using a carbodiimide coupling agent like DCC or EDC in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) can also provide high yields with reduced risk of side reactions.[3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (5-chlorosalicylic acid) and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10][11]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • 5-Chlorosalicylic acid: Can cause skin and eye irritation.[12]

  • Thionyl chloride/Oxalyl chloride: These reagents are corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine: Is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a fume hood.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

Q4: Can this synthesis be performed in a "one-pot" procedure?

A4: Yes, a one-pot synthesis is feasible and often preferred for efficiency. For example, you can activate the 5-chlorosalicylic acid with a coupling agent like DCC or EDC in a suitable solvent, and then add methylamine directly to the same reaction vessel.[3] If using the acyl chloride method, it is also possible to generate the acyl chloride in situ and then add the amine, though careful control of the reaction conditions is necessary to minimize side reactions.

III. Experimental Workflows and Diagrams

Workflow 1: Amide Synthesis via Acyl Chloride Intermediate

A 1. Dissolve 5-chlorosalicylic acid in anhydrous solvent (e.g., THF). B 2. Add thionyl chloride (SOCl₂) dropwise at 0 °C under an inert atmosphere. A->B C 3. Stir at room temperature until conversion to acyl chloride is complete. B->C D 4. Cool the reaction mixture to 0 °C. C->D E 5. Add a solution of methylamine and a non-nucleophilic base (e.g., triethylamine) dropwise. D->E F 6. Allow the reaction to warm to room temperature and stir until complete. E->F G 7. Quench the reaction with water. F->G H 8. Extract the product with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash the organic layer with dilute acid, dilute base, and brine. H->I J 10. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. I->J K 11. Purify the crude product by recrystallization or column chromatography. J->K

Caption: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide via an acyl chloride intermediate.

Workflow 2: Amide Synthesis using a Coupling Agent (DCC)

A 1. Dissolve 5-chlorosalicylic acid and methylamine in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). B 2. Cool the mixture to 0 °C. A->B C 3. Add a solution of Dicyclohexyl- carbodiimide (DCC) in the same solvent dropwise. B->C D 4. Stir the reaction at 0 °C for a short period, then allow to warm to room temperature. C->D E 5. Monitor the reaction for completion by TLC or LC-MS. D->E F 6. Filter off the precipitated dicyclohexylurea (DCU). E->F G 7. Dilute the filtrate with an organic solvent and wash with water. F->G H 8. Wash the organic layer with dilute acid, dilute base, and brine. G->H I 9. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J

Caption: Synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide using DCC as a coupling agent.

IV. References

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  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

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  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-hydroxy-n-(4-methylphenyl)benzamide (C14H12ClNO2). Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Chloro- and 5-Chloro-2-Hydroxybenzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of 4-chloro- and 5-chloro-2-hydroxybenzamides, two isomeric classes of compounds that have garnered significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the nuanced differences in activity based on the position of the chloro-substituent is paramount for rational drug design and lead optimization. This document synthesizes experimental data from various studies to offer a clear, evidence-based comparison of their antimicrobial and anticancer properties, complete with detailed experimental protocols and an exploration of their mechanisms of action.

Introduction: The Significance of Halogen Substitution in Salicylamides

Salicylamides, or 2-hydroxybenzamides, represent a privileged scaffold in drug discovery, known for a wide array of pharmacological activities, including antimicrobial, anthelmintic, and anticancer effects.[1] The introduction of a halogen atom, such as chlorine, onto the salicylic acid ring can profoundly influence the compound's lipophilicity, electronic properties, and overall biological activity. The position of this substitution is not trivial, as it can alter the molecule's interaction with biological targets, leading to significant differences in potency and spectrum of activity. This guide focuses on the comparative analysis of two such isomers: 4-chloro-2-hydroxybenzamides and 5-chloro-2-hydroxybenzamides.

Comparative Biological Activities: A Data-Driven Analysis

The biological activities of 4-chloro and 5-chloro-2-hydroxybenzamide derivatives have been most extensively studied in the realms of antimicrobial and anticancer research. The following sections present a comparative summary of the available quantitative data.

Antimicrobial Activity

A key study directly comparing series of N-substituted 4-chloro- and 5-chloro-2-hydroxybenzamides revealed notable differences in their activity against various microbial strains. Generally, the position of the chlorine atom influences the lipophilicity and, consequently, the antimicrobial potency of these compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Selected 4-Chloro- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides

Compound IDChlorine PositionN-SubstituentMycobacterium tuberculosis H37RvStaphylococcus aureusCandida albicansReference
8b 5-Chloro-CH(CH₃)-CO-NH-Ph25>100>100[1]
9b 4-Chloro-CH(CH₃)-CO-NH-Ph50>100>100[1]
8q 5-Chloro-CH(CH(CH₃)₂)-CO-NH-Ph12.550100[1]
9f 4-Chloro-CH(CH(CH₃)₂)-CO-NH-Ph25>100>100[1]
8r 5-Chloro-CH(CH₂Ph)-CO-NH-Ph25100>100[1]
9h 4-Chloro-CH(CH₂Ph)-CO-NH-Ph50>100>100[1]

Data extracted from Imramovsky et al., 2011.[1]

From the presented data, it is evident that for these particular N-substituted derivatives, the 5-chloro isomers generally exhibit more potent antimycobacterial activity compared to their 4-chloro counterparts.[1] For instance, compound 8q (5-chloro) shows a two-fold higher activity against Mycobacterium tuberculosis than its 4-chloro isomer 9f .[1]

Further studies on a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against Methicillin-Resistant Staphylococcus aureus (MRSA) also highlight the superior performance of the 5-chloro isomer in certain cases.

Table 2: Bactericidal Activity (MIC/MBC in µg/mL) of Selected Chloro-2-hydroxybenzamides against MRSA

Compound IDChlorine PositionN-SubstituentMRSA 63718 (MIC/MBC)S. aureus ATCC 29213 (MIC/MBC)Reference
1f 5-Chloro-CH(CH(CH₃)₂)-CO-NH-(4-CF₃-Ph)2 / 42 / 2[2]
1g 4-Chloro-CH(CH(CH₃)₂)-CO-NH-(4-Br-Ph)4 / 84 / 8[2]
1h 4-Chloro-CH(CH(CH₃)₂)-CO-NH-(3,4-diCl-Ph)2 / 41 / 2[2]

Data extracted from Zadrazilova et al., 2015.[2]

In this series, the 5-chloro derivative 1f demonstrated potent bactericidal activity against MRSA.[2] While a direct isomeric comparison with the same N-substituent is not available in this specific dataset, it further underscores the potential of the 5-chloro scaffold.

Anticancer Activity

The anticancer properties of 5-chloro-2-hydroxybenzamide derivatives have been extensively investigated, largely spurred by the rediscovery of the anthelmintic drug Niclosamide (a 5-chlorosalicylanilide derivative) as a potent anticancer agent. In contrast, there is a relative scarcity of data on the anticancer activity of 4-chloro-2-hydroxybenzamides, making a direct, balanced comparison challenging.

Table 3: Cytotoxic Activity (IC50 in µM) of Selected 5-Chloro-2-hydroxybenzamide Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
NiclosamideU-87 MG (Glioblastoma)1.5 - 1.9[3]
5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 33 Caco-2 (Colorectal Adenocarcinoma)3.3[4]
5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 33 MCF-7 (Breast Adenocarcinoma)5.8[4]
5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 24 MCF-7 (Breast Adenocarcinoma)5.6[4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h )SNB-19 (Glioblastoma)<10 (65.12% growth inhibition)[5]

Data compiled from multiple sources.[3][4][5]

Mechanism of Action: Unraveling the Molecular Pathways

The biological activities of chlorinated 2-hydroxybenzamides are often attributed to their ability to interfere with fundamental cellular processes.

Antimicrobial Mechanism

The antimicrobial action of salicylanilides is thought to be multifaceted. One of the proposed mechanisms is the disruption of bacterial cell membrane potential. The phenolic hydroxyl group and the lipophilic nature of the molecule, enhanced by the chlorine atom, are crucial for this activity. These compounds can act as protonophores, dissipating the proton motive force across the bacterial membrane, which is essential for ATP synthesis and other vital cellular functions.

Anticancer Mechanisms and Signaling Pathways

The anticancer effects of 5-chloro-2-hydroxybenzamide derivatives, particularly Niclosamide, are linked to the modulation of multiple key oncogenic signaling pathways. These include:

  • Wnt/β-catenin Pathway: Niclosamide is known to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation.

  • mTOR Pathway: Inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism, is another mechanism attributed to these compounds.

  • STAT3 Pathway: Niclosamide has been shown to inhibit the STAT3 signaling pathway, which plays a critical role in tumor cell survival, proliferation, and angiogenesis.

Below are simplified representations of these signaling pathways that are often targeted by 5-chloro-2-hydroxybenzamide derivatives.

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Simplified Wnt/β-catenin Signaling Pathway.

mTOR_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Simplified mTOR Signaling Pathway.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Translocates to nucleus MIC_workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Workflow for MIC Determination via Broth Microdilution.
MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (4-chloro- and 5-chloro-2-hydroxybenzamides)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a stock solution in DMSO). Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the compound concentration.

MTT_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent and Incubate incubate_treatment->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for Cytotoxicity Assessment using MTT Assay.

Conclusion and Future Directions

The comparative analysis of 4-chloro- and 5-chloro-2-hydroxybenzamides reveals that the position of the chlorine atom is a critical determinant of their biological activity. The available data suggests that 5-chloro substitution may be more favorable for antimycobacterial activity. In the context of anticancer activity, the 5-chloro scaffold has been more extensively studied and has shown significant promise, largely due to the precedent set by Niclosamide. However, the limited comparative data for 4-chloro derivatives in this area highlights a significant knowledge gap.

For researchers in drug development, these findings underscore the importance of systematic structure-activity relationship (SAR) studies. Future research should focus on the synthesis and direct comparative evaluation of 4-chloro and 5-chloro-2-hydroxybenzamide derivatives with identical N-substituents against a broad panel of cancer cell lines. Elucidating the specific molecular targets and further unraveling the mechanisms of action for both isomers will be crucial for the rational design of more potent and selective therapeutic agents.

References

  • Imramovsky, A., Pesko, M., Kralova, K., Vejsova, M., Stolarikova, J., Vinsova, J., & Jampilek, J. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414–2430. [Link]

  • Zadrazilova, I., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. [Link]

  • Chong, J. P., et al. (2021). SAR study of niclosamide derivatives in the human glioblastoma U-87 MG cells. ScholarWorks @ UTRGV. [Link]

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  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]

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Guide to Characterizing the Selectivity Profile of 5-Chloro-2-hydroxy-N-methylbenzamide: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide by a Senior Application Scientist on assessing the cross-reactivity of novel chemical entities, using 5-Chloro-2-hydroxy-N-methylbenzamide as a case study.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the novel compound 5-Chloro-2-hydroxy-N-methylbenzamide (herein referred to as C5HNB). We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the principles of selectivity profiling.

The structure of C5HNB, a substituted salicylamide, suggests potential interactions with a range of biological targets. Salicylamides are a well-known class of compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-psychotic effects, often mediated through inhibition of specific kinases or modulation of receptor activity. Therefore, a thorough investigation of its selectivity is paramount to understanding its potential therapeutic window and off-target liabilities.

Our investigation will be structured as a multi-tiered screening cascade, designed to efficiently identify and characterize off-target interactions.

Part 1: Postulating a Primary Target and Designing a Screening Strategy

Given the N-methylbenzamide scaffold, a common feature in many kinase inhibitors, we hypothesize that C5HNB is designed as an inhibitor of a specific tyrosine kinase, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis. The primary goal is to determine if C5HNB is a potent and selective inhibitor of VEGFR2.

Our cross-reactivity assessment will follow a logical progression, as outlined in the workflow below.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity Analysis A C5HNB @ 10 µM B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C GPCR Panel Screen (e.g., Safety47™ Panel) A->C D Ion Channel Panel A->D E Identify Hits (% Inhibition > 50%) B->E C->E D->E F Generate IC50 Curves (Biochemical Assays) E->F G Orthogonal Assay Confirmation (e.g., Cellular Target Engagement) F->G H Calculate Selectivity Ratios (IC50 Off-target / IC50 Primary Target) G->H I Profile Structurally Similar Analogs H->I J Final Selectivity Report I->J cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound like C5HNB.

Part 2: Comparative Data Analysis - C5HNB vs. Alternatives

Following our screening cascade, we generate data that allows for a direct comparison of C5HNB's potency at its intended target (VEGFR2) versus identified off-targets. For this guide, we will use hypothetical data, assuming our Tier 1 screen identified significant off-target activity against two other kinases: Src family kinase (SFK) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) .

Table 1: Comparative Potency of C5HNB against Primary and Off-Targets

TargetC5HNB IC50 (nM)Sunitinib IC50 (nM)Axitinib IC50 (nM)Selectivity Ratio (Off-target/VEGFR2) for C5HNB
VEGFR2 (Primary) 15 20.2-
PDGFRβ (Off-target)8511.65.7x
c-Kit (Off-target)25011.616.7x
Src (Off-target)> 10,0001197>667x

Data for Sunitinib and Axitinib are representative values from the literature to provide context against established multi-kinse inhibitors.

This table clearly illustrates that while C5HNB is a potent inhibitor of VEGFR2, it exhibits significant activity against PDGFRβ and c-Kit, making it a multi-targeted inhibitor rather than a highly selective one. The selectivity ratio provides a quantitative measure of this cross-reactivity.

Part 3: Detailed Experimental Protocols

To ensure scientific rigor, the protocols used to generate such data must be robust and well-validated. Below are example protocols for a primary biochemical assay and a cellular target engagement assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to measure the ability of C5HNB to inhibit the enzymatic activity of VEGFR2.

  • Reagent Preparation:

    • Prepare a 2X solution of VEGFR2 kinase and its substrate (e.g., Poly(E,Y)4:1) in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 10 mM stock solution of C5HNB in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute these into the kinase buffer to create 4X final concentrations.

    • Prepare a 4X ATP solution in kinase buffer at the Kₘ concentration for VEGFR2.

  • Assay Procedure:

    • Add 5 µL of the 4X C5HNB dilutions to a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 4X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of C5HNB concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its target in a cellular environment.

  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., HEK293 cells overexpressing VEGFR2) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of C5HNB (e.g., 100X the biochemical IC50) for 1 hour at 37°C.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blot or another suitable protein quantification method (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and C5HNB-treated samples.

    • Binding of C5HNB should stabilize the VEGFR2 protein, resulting in a shift of the melting curve to a higher temperature.

G cluster_0 Without Ligand cluster_1 With Ligand node_ligand Ligand (C5HNB) node_complex Ligand-Protein Complex node_ligand->node_complex Binds node_protein Target Protein (VEGFR2) node_protein->node_complex node_unfolded_protein Unfolded Protein (Insoluble) node_protein->node_unfolded_protein Heat (Low Tm) node_unfolded_complex Unfolded Protein (Insoluble) node_complex->node_unfolded_complex Heat (High Tm)

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation.

Part 4: Conclusion and Recommendations

Our analysis, based on the hypothetical data, indicates that 5-Chloro-2-hydroxy-N-methylbenzamide is a potent but non-selective kinase inhibitor, with significant cross-reactivity against PDGFRβ and c-Kit. This profile is common for many kinase inhibitors and is not inherently negative; for example, the dual inhibition of VEGFR and PDGFR pathways can be beneficial in certain cancer contexts.

However, this lack of selectivity has critical implications:

  • Therapeutic Application: The compound might be better suited for indications where multi-kinase inhibition is desirable.

  • Toxicity: Off-target activities are often linked to adverse effects. The inhibition of PDGFRβ, for instance, could lead to cardiovascular side effects.

  • Future Development: Further medicinal chemistry efforts could be directed towards improving selectivity for VEGFR2 by modifying the C5HNB scaffold to reduce its affinity for the off-targets identified.

This guide provides a robust framework for the systematic evaluation of compound selectivity. By employing a tiered screening approach, utilizing orthogonal assays, and carefully analyzing comparative data, researchers can build a comprehensive understanding of a compound's cross-reactivity, enabling more informed decisions in the drug discovery and development process.

References

  • Title: Comparative analysis of kinase inhibitor selectivity profiles. Source: Nature Biotechnology. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]

Cytotoxicity comparison of 5-Chloro-2-hydroxy-N-methylbenzamide derivatives

Future work should focus on the most potent derivatives identified in this guide. In vivo studies using xenograft models are necessary to validate the in vitro efficacy and to assess the pharmacokinetic properties and toxicity profiles of these lead compounds. [4]Further optimization could also explore modifications that enhance selectivity for cancer cells over normal cells, thereby widening the therapeutic window and improving the potential for clinical translation. [16][17]

References

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